3,4-Difluoroanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-difluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEVNUCNUTYYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340878 | |
| Record name | 3,4-Difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115144-40-6 | |
| Record name | 1,2-Difluoro-4-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115144-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4-Difluoroanisole: A Technical Guide for Researchers
CAS Number: 115144-40-6
This technical guide provides an in-depth overview of 3,4-Difluoroanisole, a key fluorinated intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Chemical and Physical Properties
This compound is a colorless to nearly colorless liquid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 115144-40-6 | |
| Molecular Formula | C₇H₆F₂O | |
| Molecular Weight | 144.12 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | |
| Density | 1.24 g/mL | |
| Refractive Index (n20D) | 1.47 | |
| Boiling Point | 120 °C (at reduced pressure) | |
| Purity | ≥ 97% (GC) |
Spectroscopic Data
While detailed spectral data is often proprietary, the following provides a general overview of the expected spectroscopic characteristics of this compound.
| Spectroscopy | Description |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons and the aromatic protons, with coupling patterns influenced by the fluorine substituents. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the methoxy carbon and the aromatic carbons, with the carbon signals being split by the attached fluorine atoms (C-F coupling). |
| Infrared (IR) | The IR spectrum will exhibit characteristic absorption bands for C-O-C stretching of the ether linkage, C-H stretching of the aromatic and methyl groups, and strong absorptions corresponding to the C-F bonds. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, along with fragmentation patterns typical of an anisole derivative. |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and open flames.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the Williamson ether synthesis, reacting 3,4-difluorophenol with a methylating agent.
Materials:
-
3,4-Difluorophenol
-
Methyl iodide
-
Potassium carbonate
-
Acetonitrile
-
Dichloromethane
-
Water
Procedure:
-
Dissolve 50g of 3,4-difluorophenol in 500ml of acetonitrile in a suitable reaction vessel.
-
Add 69g of potassium carbonate to the solution.
-
Slowly add 32ml of methyl iodide to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction for completion using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into 500ml of water and stir thoroughly.
-
Separate the organic phase.
-
Wash the aqueous phase with 100ml of dichloromethane.
-
Combine the organic phases and wash with 300ml of water.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent via distillation.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless, transparent liquid.
Applications in Synthesis
This compound is a valuable building block in organic synthesis, particularly for the introduction of the 3,4-difluorophenyl moiety into target molecules. One notable application is in the preparation of substituted benzaldehydes, which are precursors to various pharmaceuticals.
Preparation of 2,3-Difluoro-6-methoxybenzaldehyde
Materials:
-
This compound
-
Anhydrous magnesium chloride
-
n-Butyl lithium
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (THF), freshly distilled
-
Citric acid
-
Ethyl acetate
Procedure:
-
To a solution of this compound in freshly distilled tetrahydrofuran, add anhydrous magnesium chloride and stir the mixture overnight at room temperature.
-
Cool the reaction mixture to -65°C.
-
Slowly add n-butyl lithium to the cooled mixture and allow the reaction to proceed for 1 hour at -65°C.
-
Add dimethylformamide at -65°C and maintain this temperature for 1 hour.
-
Gradually warm the reaction to 0°C and stir for an additional hour.
-
Monitor the reaction for completion using TLC.
-
Quench the reaction by slowly adding a solution of citric acid at 0°C.
-
Transfer the mixture to a separatory funnel and collect the organic phase.
-
Extract the aqueous phase twice with ethyl acetate.
-
Combine the organic phases, dry over a suitable drying agent, and concentrate under reduced pressure to yield the crude 2,3-difluoro-6-methoxybenzaldehyde.
Signaling Pathways and Biological Activity
Currently, there is limited publicly available information directly implicating this compound in specific biological signaling pathways. Its primary role in the scientific literature is that of a synthetic intermediate used to construct more complex, biologically active molecules. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as metabolic stability and binding affinity, but this compound itself is not typically the final active pharmaceutical ingredient.
Visualizations
Caption: Synthesis of this compound.
Caption: Synthetic utility of this compound.
Synthesis of 3,4-Difluoroanisole from 3,4-Difluorophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,4-difluoroanisole from 3,4-difluorophenol. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals, making a reliable and well-documented synthetic protocol essential for researchers in organic and medicinal chemistry.[1] This document outlines the reaction, experimental procedures, material properties, and safety considerations.
Reaction Overview: Williamson Ether Synthesis
The synthesis of this compound from 3,4-difluorophenol is a classic example of the Williamson ether synthesis. This SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks an electrophilic methylating agent, in this case, methyl iodide.[2] Potassium carbonate serves as a mild base to facilitate the deprotonation of the acidic phenol.[3]
Reaction Scheme:
Physicochemical Properties of Reactants and Reagents
A thorough understanding of the physical and chemical properties of all substances used in the synthesis is crucial for experimental design, execution, and safety.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| 3,4-Difluorophenol | C₆H₄F₂O | 130.09 | 85 °C @ 20 mmHg[4] | 32-38 °C[4] | Soluble in common organic solvents and alkaline aqueous solutions; slightly soluble in neutral water.[3] |
| This compound | C₇H₆F₂O | 144.12 | ~120 °C (at reduced pressure) | N/A | Soluble in organic solvents. |
| Methyl Iodide | CH₃I | 141.94[5] | 42.4 °C[5] | -66.5 °C[5] | Slightly soluble in water; miscible with alcohol and ether.[6][7] |
| Potassium Carbonate | K₂CO₃ | 138.21 | Decomposes | 891 °C[8][9] | Highly soluble in water; insoluble in ethanol and acetone.[8][9][10] |
| Acetonitrile | C₂H₃N | 41.05 | 81.6 °C[11][12] | -45.7 °C[12][13] | Miscible with water, alcohol, and ether.[12][14] |
| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 °C[15][16] | -96.7 °C[16][17] | Slightly soluble in water; miscible with most organic solvents.[16][18] |
Safety Information
Safe laboratory practice is of paramount importance. The following table summarizes the key hazard statements for each chemical involved in the synthesis. Always consult the full Safety Data Sheet (SDS) before handling any of these substances.
| Compound | Hazard Statements (GHS) |
| 3,4-Difluorophenol | No specific GHS hazard statements readily available in the search results. General phenol hazards include skin corrosion/irritation, serious eye damage/irritation, and acute toxicity. |
| This compound | No specific GHS hazard statements readily available in the search results. General anisole derivative hazards may include flammability and organ toxicity. |
| Methyl Iodide | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation. May cause respiratory irritation. Suspected of causing cancer.[19] |
| Potassium Carbonate | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[20][21][22][23][24] |
| Acetonitrile | Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[25][26][27] |
| Dichloromethane | Causes skin irritation. Causes serious eye irritation. Suspected of causing cancer. May cause drowsiness or dizziness.[28][29][30][31] |
Detailed Experimental Protocol
This protocol is based on established literature procedures for the Williamson ether synthesis of this compound.
Materials:
-
3,4-Difluorophenol (50 g)
-
Potassium Carbonate (69 g), anhydrous
-
Methyl Iodide (32 mL)
-
Acetonitrile (500 mL)
-
Dichloromethane (100 mL)
-
Water (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Equipment:
-
1 L round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar, dissolve 50 g of 3,4-difluorophenol in 500 mL of acetonitrile.
-
Addition of Base: To the stirred solution, add 69 g of anhydrous potassium carbonate.
-
Addition of Methylating Agent: Slowly add 32 mL of methyl iodide to the suspension at room temperature using a dropping funnel.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Quenching: Pour the reaction mixture into 500 mL of water and stir thoroughly.
-
Workup - Extraction: Transfer the mixture to a 1 L separatory funnel. The organic layer will be the lower layer. Separate the organic phase. Add 100 mL of dichloromethane and 300 mL of water to the aqueous phase and perform another extraction. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers twice with water.
-
Workup - Drying: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification - Solvent Removal: Filter off the drying agent and remove the solvent by atmospheric distillation. The product will co-distill with dichloromethane and residual acetonitrile starting from 60 °C.
-
Purification - Vacuum Distillation: The crude product is then purified by vacuum distillation. A colorless, transparent liquid is obtained at a temperature of up to 120 °C under reduced pressure (vacuum degree: 0.7). This yields 32 g of this compound.
Reaction Mechanism and Workflow
The synthesis proceeds through a well-established SN2 mechanism. The workflow from starting materials to the final purified product is illustrated below.
Caption: Experimental workflow for the synthesis of this compound.
The mechanism involves the deprotonation of 3,4-difluorophenol by potassium carbonate to form the 3,4-difluorophenoxide ion. This is followed by the nucleophilic attack of the phenoxide on methyl iodide in an SN2 fashion.
Caption: Simplified SN2 mechanism of this compound synthesis.
Discussion
The Williamson ether synthesis is a robust and high-yielding method for the preparation of ethers, with laboratory yields often ranging from 50-95%.[2][32] The use of a polar aprotic solvent like acetonitrile is advantageous as it can solvate the potassium cation without strongly solvating the phenoxide nucleophile, thus increasing its reactivity. The reaction is typically conducted at room temperature to minimize potential side reactions. The workup procedure is straightforward, involving extraction and washing to remove the inorganic salts and unreacted starting materials. Finally, vacuum distillation is an effective method for purifying the final product to a high degree.
Conclusion
The synthesis of this compound from 3,4-difluorophenol via the Williamson ether synthesis is an efficient and well-established method. This guide provides the necessary details for researchers to safely and successfully perform this synthesis in a laboratory setting. Adherence to the experimental protocol and safety guidelines is essential for obtaining a high yield of the pure product.
References
- 1. Dichloromethane Solvent Properties [macro.lsu.edu]
- 2. Phenol ether - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. METHYL IODIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. epa.gov [epa.gov]
- 7. Methyl iodide - Sciencemadness Wiki [sciencemadness.org]
- 8. Potassium Carbonate (K₂CO₃): Structure, Properties & Uses [vedantu.com]
- 9. Potassium carbonate | 584-08-7 [chemicalbook.com]
- 10. annexechem.com [annexechem.com]
- 11. Acetonitrile Solvent Properties [macro.lsu.edu]
- 12. byjus.com [byjus.com]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. Physicochemical properties of acetonitrile - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]
- 15. byjus.com [byjus.com]
- 16. Dichloromethane - Wikipedia [en.wikipedia.org]
- 17. Dichloromethane (CH2Cl2): Structure, Properties, Uses & Safety [vedantu.com]
- 18. Methylene Chloride | Fisher Scientific [fishersci.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. ineos.com [ineos.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
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- 24. chemos.de [chemos.de]
- 25. carlroth.com:443 [carlroth.com:443]
- 26. static.mercateo.com [static.mercateo.com]
- 27. biochemopharma.fr [biochemopharma.fr]
- 28. carlroth.com [carlroth.com]
- 29. fishersci.com [fishersci.com]
- 30. chemos.de [chemos.de]
- 31. thermofishersci.in [thermofishersci.in]
- 32. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 3,4-Difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoroanisole is a fluorinated aromatic ether that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique electronic properties, imparted by the two fluorine atoms on the benzene ring, make it a valuable building block for creating complex molecules with enhanced biological activity and metabolic stability. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its reactivity, tailored for professionals in research and drug development.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₂O | [1] |
| Molecular Weight | 144.12 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Density | 1.24 g/mL | [2] |
| Refractive Index (n20D) | 1.47 | [2] |
| Flash Point | 55 °C | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents. |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Data |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| ¹⁹F NMR | Data not available in search results. |
| Infrared (IR) Spectroscopy | Data available on PubChem, specific peak assignments not found.[1] |
| Mass Spectrometry (MS) | Data available on PubChem, fragmentation pattern not detailed.[1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the etherification of 3,4-difluorophenol.[3]
Materials:
-
3,4-difluorophenol
-
Acetonitrile
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,4-difluorophenol in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Add potassium carbonate to the solution.
-
Slowly add methyl iodide to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and stir thoroughly.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic phases and wash with water.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless transparent liquid.[3]
Purification of this compound
Purification of the crude product is typically achieved by vacuum distillation.
Procedure:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Ensure all glassware is dry to prevent contamination.
-
Place the crude this compound in the distilling flask with a boiling chip.
-
Slowly apply vacuum and heat the flask gently.
-
Collect the fraction that distills at the appropriate boiling point and pressure. The exact boiling point under vacuum is not specified in the search results but can be estimated using a nomograph.
Analysis of this compound
The purity of this compound can be assessed using standard analytical techniques.
Gas Chromatography (GC):
-
Column: A non-polar or mid-polarity capillary column is suitable.
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Program: Start at a suitable temperature (e.g., 80 °C), ramp up to a final temperature (e.g., 250 °C).
-
Carrier Gas: Helium or Nitrogen.
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Chemical Reactivity and Stability
The reactivity of this compound is influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atoms.
-
Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-director. However, the fluorine atoms are deactivating. The regioselectivity of electrophilic substitution will be a balance of these directing effects. Positions ortho to the methoxy group (positions 2 and 6) are the most likely sites of substitution.
-
Nucleophilic Aromatic Substitution: The presence of two electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the carbon atoms bearing the fluorine atoms.
-
Stability: this compound is a stable compound under normal storage conditions. It should be stored in a cool, dry place away from strong oxidizing agents.[4] It is a flammable liquid and vapor.[1]
Safety and Hazards
This compound is classified as a flammable liquid and is associated with several health hazards.
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and face protection. Keep away from heat, sparks, open flames, and hot surfaces.[1][4]
Applications in Drug Development
This compound is a key starting material in the synthesis of various pharmaceutical compounds. The difluoromethoxybenzene moiety is found in a number of biologically active molecules. The fluorine atoms can improve metabolic stability by blocking sites of oxidation and can also enhance binding affinity to target proteins through favorable electrostatic interactions. For example, it has been used in the preparation of 2,3-difluoro-6-methoxybenzaldehyde, an intermediate for further chemical synthesis.[3]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This guide has provided a summary of its known physical and chemical properties, along with detailed protocols for its synthesis, purification, and analysis. A thorough understanding of its reactivity and safe handling procedures is crucial for its effective utilization in research and development. Further investigation into its spectral characteristics and a more detailed exploration of its reaction scope will undoubtedly expand its applications in modern drug discovery.
References
3,4-Difluoroanisole: A Versatile Fluorinated Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to enhance a range of properties. Fluorine's unique characteristics—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2][3] 3,4-Difluoroanisole has emerged as a key fluorinated building block, offering a versatile scaffold for the synthesis of complex, high-value molecules.[4] Its difluorinated aromatic ring and activating methoxy group provide a platform for a variety of chemical transformations, making it an invaluable intermediate in the development of novel pharmaceuticals and agrochemicals.[4][5] This guide provides a comprehensive overview of the properties, synthesis, and key synthetic applications of this compound, complete with detailed experimental protocols and data.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety profile of a building block is critical for its effective and safe use in synthesis.
Physical and Chemical Properties
The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 115144-40-6 | [4][6][7][8] |
| Molecular Formula | C₇H₆F₂O | [4][6] |
| Molecular Weight | 144.12 g/mol | [4][8] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Density | 1.24 g/mL | [4] |
| Refractive Index (n20/D) | 1.47 | [4] |
| Purity | ≥ 97% (GC) | [4] |
| Storage | Sealed in dry, room temperature |
Safety and Hazard Information
This compound is classified as a hazardous substance. Appropriate safety precautions, including the use of personal protective equipment, should be strictly followed.
| Hazard Statement Code | Description |
| H225 / H226 | Highly flammable liquid and vapor / Flammable liquid and vapor |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data compiled from references[6].
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the Williamson ether synthesis, starting from 3,4-difluorophenol.
Synthetic Pathway
The synthesis proceeds via the O-methylation of 3,4-difluorophenol using methyl iodide in the presence of a base.
Caption: Synthesis of this compound via Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is adapted from reported literature procedures.[9]
Materials:
-
3,4-Difluorophenol: 50 g
-
Acetonitrile: 500 mL
-
Potassium Carbonate (K₂CO₃): 69 g
-
Methyl Iodide (CH₃I): 32 mL
-
Dichloromethane (CH₂Cl₂): 100 mL
-
Water: 500 mL + 300 mL for washing
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve 50 g of 3,4-difluorophenol in 500 mL of acetonitrile in a suitable reaction flask.
-
Add 69 g of potassium carbonate to the solution with stirring.
-
Slowly add 32 mL of methyl iodide to the mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 500 mL of water and stir thoroughly.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Wash the aqueous phase with 100 mL of dichloromethane.
-
Combine the organic phases and wash with 300 mL of water.
-
Separate the organic phase and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent via atmospheric distillation. The product will co-distill with residual solvents starting around 60°C.
-
Perform a final purification by reduced pressure distillation (vacuum degree: ~0.7) at a temperature up to 120°C to obtain the pure product as a colorless transparent liquid.
-
Yield: 32 g of this compound.[9]
Key Synthetic Applications
The strategic positioning of the two fluorine atoms and the methoxy group makes this compound a versatile substrate for several key organic transformations.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for achieving regioselective functionalization of aromatic rings.[10][11] The methoxy group in this compound acts as an effective directed metalation group (DMG), coordinating to an organolithium reagent and directing deprotonation to the adjacent C2 position.[10][12] This generates a potent aryllithium nucleophile that can react with various electrophiles.
References
- 1. nbinno.com [nbinno.com]
- 2. agcchem.com [agcchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chemimpex.com [chemimpex.com]
- 5. biesterfeld.no [biesterfeld.no]
- 6. This compound | C7H6F2O | CID 568250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [xieshichem.com]
- 8. scbt.com [scbt.com]
- 9. guidechem.com [guidechem.com]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. Directed Ortho Metalation [organic-chemistry.org]
- 12. baranlab.org [baranlab.org]
Spectroscopic Profile of 3,4-Difluoroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-difluoroanisole (CAS No. 115144-40-6), a versatile intermediate in the pharmaceutical and agrochemical industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the characterization and quality control of this compound.
Spectroscopic Data Summary
The empirical formula for this compound is C₇H₆F₂O, with a molecular weight of 144.12 g/mol .[1] The spectroscopic data presented below are compiled from publicly available databases and are consistent with the assigned structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.10 - 7.30 | m | - | Aromatic Protons (H-5, H-6) |
| ~6.80 - 7.00 | m | - | Aromatic Proton (H-2) |
| ~3.80 | s | - | Methoxy Protons (-OCH₃) |
| Note: Predicted values based on the structure and data for similar compounds. Actual experimental values may vary slightly. |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~150 - 155 (dd) | C-4 (C-F) |
| ~145 - 150 (dd) | C-3 (C-F) |
| ~140 - 145 | C-1 (C-O) |
| ~118 - 122 | C-6 |
| ~110 - 114 | C-5 |
| ~105 - 109 | C-2 |
| ~56 | -OCH₃ |
| Note: Predicted values based on the structure and data for similar compounds. The carbons attached to fluorine will appear as doublets of doublets (dd) due to C-F coupling. Actual experimental values may vary slightly. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~1610, ~1510 | Strong | C=C Aromatic Ring Stretch |
| ~1280 - 1240 | Strong | Aryl-O Stretch (Asymmetric) |
| ~1200 - 1000 | Strong | C-F Stretch |
| ~1020 | Strong | Aryl-O Stretch (Symmetric) |
| Note: Data is based on typical values for aromatic ethers and fluorinated aromatic compounds. |
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern under electron ionization.
| m/z | Relative Intensity | Assignment |
| 144 | High | [M]⁺ (Molecular Ion) |
| 129 | High | [M - CH₃]⁺ |
| 101 | Medium | [M - CH₃ - CO]⁺ or [C₆H₄F₂]⁺ |
| Note: The fragmentation data is based on information from the NIST Mass Spectrometry Data Center.[1] |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
A sufficient number of scans (typically 8-16) are co-added to achieve a good signal-to-noise ratio.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment.
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained neat. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded.
-
The sample is placed in the beam path, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance after automatic subtraction of the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure purity. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature is held for a short period, then ramped to a final temperature to ensure separation from any impurities.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
The Versatility of 3,4-Difluoroanisole in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Among the array of fluorinated building blocks, 3,4-difluoroanisole has emerged as a particularly valuable synthon. Its unique electronic and structural characteristics have been leveraged in the design and synthesis of a variety of therapeutic agents, most notably in the development of kinase inhibitors and other targeted therapies. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, detailing its role in the synthesis of key intermediates, its impact on the structure-activity relationships of bioactive compounds, and its contribution to the development of clinically relevant drugs.
The Strategic Advantage of the 3,4-Difluorophenyl Moiety
The 3,4-difluorophenyl group, readily accessible from this compound, imparts several advantageous properties to a drug molecule. The strong electron-withdrawing nature of the two fluorine atoms can significantly influence the pKa of nearby functional groups, which can in turn affect a compound's solubility, membrane permeability, and target engagement.[1] Furthermore, the carbon-fluorine bond is exceptionally stable to metabolic degradation, often leading to an improved pharmacokinetic profile and a longer in vivo half-life.[1] The introduction of fluorine can also lead to enhanced binding affinity with the target protein through favorable electrostatic and hydrophobic interactions.[2]
Key Applications in Drug Discovery
The utility of this compound is prominently demonstrated in its application as a key starting material for the synthesis of complex molecular scaffolds. One of the most notable examples is its role in the synthesis of Trametinib, a potent and selective inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[3]
The Synthesis of Trametinib: A Case Study
Trametinib's structure features a 2-fluoro-4-iodophenylamino moiety, a critical component for its high-affinity binding to the MEK enzyme. A plausible and efficient synthetic route to the key intermediate, 2-fluoro-4-iodoaniline, can be envisioned starting from this compound, underscoring the strategic importance of this building block.
Proposed Synthetic Workflow:
While a direct, one-pot conversion is not typical, the synthesis of the crucial 2-fluoro-4-iodoaniline intermediate can be achieved through a series of well-established organic transformations starting from a related precursor, o-fluoroaniline.[3]
Experimental Protocols
Synthesis of 2-Fluoro-4-iodoaniline from o-Fluoroaniline [3]
This procedure provides a reliable method for the synthesis of a key intermediate in the production of Trametinib.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| o-Fluoroaniline | 111.12 | 54 g | 486 mmol |
| Sodium Bicarbonate | 84.01 | 41 g | 486 mmol |
| Iodine | 253.81 | 123 g | 486 mmol |
| Dichloromethane | 84.93 | 300 mL | - |
| Saturated Sodium Bisulfite Solution | - | 300 mL | - |
| Hexane | 86.18 | 300 mL | - |
Procedure:
-
o-Fluoroaniline (54 g, 486 mmol) is added to an aqueous solution (250 mL) of sodium bicarbonate (41 g, 486 mmol) with vigorous stirring.
-
The suspension is heated to 60 °C in an oil bath.
-
Iodine (123 g, 486 mmol) is added in batches.
-
The mixture is stirred at 60 °C for 3 hours.
-
After cooling to room temperature, dichloromethane (300 mL) and saturated sodium bisulfite solution (300 mL) are added.
-
The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield a black crystalline solid.
-
The solid is recrystallized from hexane to afford 2-fluoro-4-iodoaniline as fine yellow needles.
Synthesis of this compound
A straightforward and high-yielding synthesis of this compound from 3,4-difluorophenol.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3,4-Difluorophenol | 130.09 | 50 g | 384 mmol |
| Potassium Carbonate | 138.21 | 69 g | 500 mmol |
| Methyl Iodide | 141.94 | 32 mL | 514 mmol |
| Acetonitrile | 41.05 | 500 mL | - |
Procedure:
-
Dissolve 50 g of 3,4-difluorophenol in 500 mL of acetonitrile.
-
Add 69 g of potassium carbonate to the solution.
-
Slowly add 32 mL of methyl iodide.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into 500 mL of water and stir.
-
Separate the organic phase and wash with water.
-
Dry the organic phase and remove the solvent by distillation to obtain this compound.
Structure-Activity Relationships (SAR) of Difluorophenyl-Containing Kinase Inhibitors
The 3,4-difluorophenyl motif is a common feature in a variety of kinase inhibitors, where it often contributes to enhanced potency and selectivity. The electronic properties of the difluorinated ring can influence the binding mode of the inhibitor within the ATP-binding pocket of the kinase.
| Compound/Target | IC50 (nM) | Key Structural Features | Reference |
| Trametinib (MEK1/2) | 0.9 | 2-fluoro-4-iodophenylamino group | [3] |
| Larotrectinib (TRK A/B/C) | 5-11 | 2,5-difluorophenyl group | [4] |
| PRN1371 (FGFR1-4) | <1 | 2,6-dichloro-3,5-dimethoxyphenyl group | [2] |
| Compound C03 (TRKA) | 56 | Pyrazolo[3,4-b]pyridine with difluorophenyl | [5] |
The data in the table above highlight the low nanomolar to sub-nanomolar potency of several kinase inhibitors that incorporate a difluorophenyl moiety. The specific substitution pattern on the phenyl ring, in combination with the overall molecular scaffold, plays a crucial role in determining the inhibitor's potency and selectivity profile. For instance, in the case of Trametinib, the combination of the fluorine and iodine atoms on the phenyl ring is critical for its potent inhibition of MEK1/2.[3]
Signaling Pathways and Mechanism of Action
Compounds derived from this compound, particularly kinase inhibitors like Trametinib, exert their therapeutic effects by modulating specific intracellular signaling pathways that are often dysregulated in cancer.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in proteins such as BRAF or RAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth. Trametinib, by inhibiting MEK1 and MEK2, effectively blocks the downstream signaling to ERK, thereby inhibiting cancer cell proliferation.[3]
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. While no specific drugs derived from this compound are highlighted as direct JAK-STAT inhibitors in the provided context, the development of kinase inhibitors is a broad field, and fluorinated building blocks are frequently employed.
Conclusion
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its incorporation into drug candidates, exemplified by the potent MEK inhibitor Trametinib, demonstrates the profound impact that the 3,4-difluorophenyl moiety can have on a molecule's pharmacological profile. The strategic use of this synthon allows for the fine-tuning of key drug-like properties, including metabolic stability, target affinity, and overall efficacy. As the demand for highly specific and potent targeted therapies continues to grow, the importance of this compound and other fluorinated building blocks in the drug discovery and development landscape is set to expand even further. This guide has provided a glimpse into the potential of this compound, offering a foundation for researchers to explore its application in the design of the next generation of innovative medicines.
References
3,4-Difluoroanisole: A Key Intermediate in the Synthesis of Modern Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Difluoroanisole has emerged as a crucial building block in the synthesis of a new generation of agrochemicals, particularly in the development of advanced herbicides. Its unique substitution pattern allows for the introduction of desirable physicochemical properties in the final active ingredients, leading to enhanced efficacy, selectivity, and improved environmental profiles. This technical guide provides an in-depth overview of the synthetic pathways leveraging this compound for the preparation of high-value agrochemicals, with a focus on the herbicide florpyrauxifen-benzyl. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in this area.
Introduction
The constant need for innovative crop protection solutions has driven the exploration of novel chemical scaffolds. Fluorinated organic molecules have gained significant attention in the agrochemical industry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity. This compound, a readily available aromatic compound, serves as a versatile intermediate for introducing a difluorinated phenyl moiety into complex agrochemical structures.[1] This guide will specifically explore its role in the synthesis of florpyrauxifen-benzyl, a synthetic auxin herbicide.
Synthetic Pathway to Florpyrauxifen-Benzyl from this compound
The synthesis of florpyrauxifen-benzyl from this compound involves a multi-step process that strategically builds the final herbicidal molecule. The key steps include the functionalization of the anisole ring, formation of a pyridine core, and subsequent modifications to yield the active ingredient.
Overall Synthetic Scheme
The proposed synthetic route from this compound to florpyrauxifen-benzyl is outlined below. This pathway involves the initial preparation of a key boronic acid intermediate from a derivative of this compound, followed by a Suzuki coupling reaction to form the core pyridine structure. Subsequent amination and chlorination steps lead to the final product.
Figure 1: Proposed synthetic pathway for florpyrauxifen-benzyl starting from this compound.
Key Experimental Protocols
Detailed experimental procedures for the key transformations are provided below. These protocols are based on established methodologies for similar substrates and may require optimization for specific laboratory conditions.
Nitration of this compound
Objective: To introduce a nitro group onto the this compound ring, a crucial step for further functionalization.
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid.
-
Slowly add this compound to the sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the anisole solution over 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition, continue stirring the mixture in the ice bath for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated product by vacuum filtration and wash with cold water until the filtrate is neutral.
Note: The regioselectivity of the nitration is directed by the methoxy and fluoro groups.
Reduction of the Nitro Group
Objective: To convert the nitro group to an amino group, which is essential for the subsequent coupling reaction.
Procedure:
-
Dissolve the nitrated this compound derivative in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.
-
Pressurize the reaction vessel with hydrogen gas (typically 50 psi).
-
Stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent System | Typical Conditions | Substrate Tolerance |
| H₂, Pd/C | Room temperature to 50°C, 1-5 atm H₂ | High, but can reduce other functional groups |
| Fe, NH₄Cl or AcOH | Refluxing aqueous ethanol or acetic acid | Good, tolerates many functional groups |
| SnCl₂·2H₂O | Ethanol, reflux | Good, mild conditions |
| Na₂S₂O₄ | Aqueous methanol or THF | Good, often used for selective reductions |
Suzuki Coupling Reaction
Objective: To form the biaryl linkage between the functionalized anisole derivative and the pyridine core.
Procedure:
-
To a reaction vessel, add the boronic acid derivative of the functionalized anisole, the pyridine precursor (e.g., a halogenated aminopicolinate), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Amination and Chlorination of the Pyridine Ring
Objective: To introduce the final amino and chloro substituents on the pyridine ring to yield florpyrauxifen-benzyl.
Procedure (based on patent literature for a similar precursor):
-
Amination: A 4,5-difluoro-6-arylpicolinate is reacted with ammonia in a suitable solvent like acetonitrile in a pressure reactor at elevated temperature (e.g., 100 °C).
-
Chlorination: The resulting 4-amino-5-fluoro-6-arylpicolinate is then chlorinated using an N-chloro reagent such as 1,3-dichloro-5,5-dimethylhydantoin in a solvent like toluene at elevated temperature (e.g., 75-85 °C).
-
The final product is isolated and purified.
Quantitative Data
The following table summarizes typical yields for the key reaction steps. These values are illustrative and can vary based on the specific substrates and reaction conditions.
Table 2: Representative Yields for Key Synthetic Steps
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Nitration | This compound derivative | Nitro-3,4-difluoroanisole derivative | 85-95 |
| Reduction | Nitro-3,4-difluoroanisole derivative | Amino-3,4-difluoroanisole derivative | 90-98 |
| Suzuki Coupling | Boronic acid and Pyridine precursor | Coupled Intermediate | 70-90 |
| Amination & Chlorination | Coupled Intermediate | Florpyrauxifen-benzyl | 80-90 (over two steps) |
Biological Activity and Mode of Action
Florpyrauxifen-benzyl is a synthetic auxin herbicide.[2][3][4] It mimics the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broadleaf weeds.[2][3] This mode of action provides effective control of a wide spectrum of weeds, including those resistant to other herbicide classes.
References
- 1. EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
- 2. CN104844399B - A kind of method synthesizing 2-fluorophenol compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Ramachandran Research Group [chem.purdue.edu]
The Synthesis and Significance of 3,4-Difluoroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Difluoroanisole, a key building block in modern medicinal and agricultural chemistry, has a history rooted in the broader development of organofluorine chemistry. While the specific moment of its initial discovery remains elusive in readily available literature, its synthesis and application are well-documented in contemporary scientific and patent literature. This technical guide provides a comprehensive overview of the historical context, primary synthesis routes, detailed experimental protocols, and key applications of this versatile fluorinated aromatic ether.
Historical Context: The Rise of Fluorinated Aromatics
The journey to synthesizing compounds like this compound is intrinsically linked to the major advancements in organofluorine chemistry. The field began to flourish in the mid-20th century, driven by the unique properties imparted by fluorine atoms to organic molecules. Key historical developments that paved the way for the synthesis of complex fluorinated aromatics include:
-
The Schiemann Reaction: First reported by Günther Schiemann and Günther Balz in 1927, this reaction provided a reliable method for introducing fluorine into an aromatic ring via the thermal decomposition of diazonium tetrafluoroborates. This was a foundational technique for creating a wide range of fluoroaromatic compounds.[1][2]
-
Halogen Exchange (Halex) Reactions: The development of methods to exchange other halogens (typically chlorine or bromine) for fluorine using fluoride salts like potassium fluoride became crucial for industrial-scale production of fluoroaromatics.[1]
-
Nucleophilic Aromatic Substitution: The understanding of how electron-withdrawing groups activate an aromatic ring to nucleophilic attack allowed for the direct introduction of functionalities, a principle that underpins many modern synthetic routes to substituted fluoroaromatics.
While the first synthesis of this compound is not clearly documented in early literature, its emergence is a direct consequence of these pioneering synthetic methodologies. The development of synthetic routes to its key precursor, 3,4-difluorophenol, and related compounds like 3,4-difluoroaniline, were critical milestones. Patents from the early 1990s detail methods for producing 3,4-difluoroaniline, highlighting the growing interest in this substitution pattern for applications in areas like quinolone antibacterials.[3]
Synthesis of this compound
The most prevalent and industrially viable method for the synthesis of this compound is the methylation of 3,4-difluorophenol. This is a variation of the classic Williamson ether synthesis.
Primary Synthesis Pathway: Methylation of 3,4-Difluorophenol
The reaction involves the deprotonation of 3,4-difluorophenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide or dimethyl sulfate.
Caption: Synthesis of this compound via Williamson ether synthesis.
Experimental Protocol: Methylation of 3,4-Difluorophenol
The following protocol is adapted from Chinese patent CN105523904A.[4]
Materials:
-
3,4-Difluorophenol
-
Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
Dissolve 3,4-difluorophenol in acetonitrile in a suitable reaction vessel.
-
Add potassium carbonate to the solution.
-
Slowly add methyl iodide to the mixture while stirring.
-
Allow the reaction to proceed at room temperature overnight.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into water and stir thoroughly.
-
Separate the lower organic phase.
-
Wash the organic phase with dichloromethane and water.
-
Separate the organic phase and wash it twice more with water.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent via atmospheric distillation.
-
Purify the crude product by vacuum distillation to obtain pure this compound as a colorless liquid.
Quantitative Data from Synthesis
| Parameter | Value | Reference |
| Starting Material | 3,4-Difluorophenol | CN105523904A[4] |
| Reagents | Potassium Carbonate, Methyl Iodide | CN105523904A[4] |
| Solvent | Acetonitrile | CN105523904A[4] |
| Reaction Temperature | Room Temperature | CN105523904A[4] |
| Reaction Time | Overnight | CN105523904A[4] |
| Yield | High | CN105523904A[4] |
| Purity | High | CN105523904A[4] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 115144-40-6[5][6] |
| Molecular Formula | C₇H₆F₂O[5][6] |
| Molecular Weight | 144.12 g/mol [5] |
| Appearance | Colorless liquid[6] |
| Odor | Aromatic[6] |
| Boiling Point | Not explicitly stated, but distilled at 120 °C under vacuum[4] |
| Hazards | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[6] |
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the two fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.
Role in Drug Discovery and Agrochemicals
The difluoromethoxybenzene moiety is a common structural motif in a variety of biologically active compounds. The specific 3,4-difluoro substitution pattern can be strategically employed to block metabolic pathways or to fine-tune the electronic properties of the aromatic ring.
Caption: Role of this compound as a key intermediate.
Conclusion
This compound stands as a testament to the advancements in organofluorine chemistry. While its specific discovery story is not prominently documented, its importance as a building block in modern chemistry is undeniable. The straightforward and high-yielding synthesis from 3,4-difluorophenol makes it an accessible and valuable tool for researchers in drug discovery and materials science. The unique properties conferred by the difluoro substitution pattern will likely ensure its continued use in the development of novel and improved chemical entities.
References
- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]
- 3. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]
- 4. CN105523904A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. fishersci.ie [fishersci.ie]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4-Difluoroanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 3,4-difluoroanisole and its derivatives, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.[1] The unique electronic properties conferred by the fluorine and methoxy substituents make these compounds versatile scaffolds in medicinal chemistry and material science. This document outlines the primary synthetic routes, including the O-methylation of 3,4-difluorophenol to yield the parent compound, and subsequent derivatization through ortho-directed metallation and electrophilic aromatic substitution. All quantitative data are summarized for clarity, and experimental workflows are visualized to facilitate procedural understanding.
Synthesis of this compound
The most common and straightforward method for the preparation of this compound is the O-methylation of 3,4-difluorophenol. This reaction typically proceeds with high efficiency using a methylating agent in the presence of a weak base.
Experimental Protocol: O-methylation of 3,4-Difluorophenol
This protocol is adapted from established literature procedures.
Materials:
-
3,4-Difluorophenol
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-difluorophenol (1.0 eq.) in anhydrous acetonitrile (10 mL per 1 g of phenol).
-
To this solution, add anhydrous potassium carbonate (1.5 eq.).
-
Slowly add methyl iodide (1.2 eq.) to the suspension at room temperature.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract the aqueous phase with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation to obtain a colorless liquid.
Quantitative Data
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Purity |
| 3,4-Difluorophenol | CH₃I, K₂CO₃ | Acetonitrile | Overnight | ~85-95% | >98% |
Synthesis Workflow for this compound
Caption: Overall workflow for the synthesis of this compound.
Synthesis of this compound Derivatives
This compound serves as a versatile starting material for the synthesis of a variety of substituted derivatives. The methoxy group is a moderate ortho-, para-director for electrophilic aromatic substitution, while the fluorine atoms are deactivating. The position ortho to the methoxy group (C2) is the most activated site for electrophilic attack. Furthermore, the methoxy group can direct ortho-lithiation, providing a route to 2-substituted derivatives.
Ortho-Formylation via Lithiation
A key derivative, 2,3-difluoro-6-methoxybenzaldehyde, can be synthesized in high yield through ortho-directed lithiation of this compound followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Diisopropylamine
-
Acetic acid
-
Diethyl ether
-
Petroleum ether
-
Aqueous hydrochloric acid (0.2 N)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of diisopropylamine (1.05 eq.) in anhydrous THF under a nitrogen atmosphere, add n-butyllithium (1.05 eq.) dropwise at -78 °C. Allow the mixture to stir for 30 minutes to form lithium diisopropylamide (LDA).
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture at this temperature for 1 hour.
-
Add anhydrous N,N-dimethylformamide (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Continue stirring for an additional 10-15 minutes.
-
Quench the reaction by adding acetic acid, followed by water, and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (2 x volume).
-
Combine the organic layers and wash sequentially with water, 0.2 N aqueous hydrochloric acid, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization from a mixture of diethyl ether and petroleum ether to afford 2,3-difluoro-6-methoxybenzaldehyde as a solid.
| Starting Material | Key Reagents | Solvent | Reaction Temp. | Yield |
| This compound | n-BuLi, Diisopropylamine, DMF | THF | -78 °C | ~95% |
Ortho-Formylation Workflow
Caption: Workflow for the synthesis of 2,3-difluoro-6-methoxybenzaldehyde.
Electrophilic Aromatic Substitution: Nitration (Predicted Protocol)
While specific literature for the nitration of this compound is limited, a standard protocol for the nitration of activated aromatic compounds can be adapted. The methoxy group is expected to direct the substitution to the C2 and C6 positions. Due to steric hindrance from the adjacent fluorine atom, the major product is anticipated to be 2-nitro-3,4-difluoroanisole.
Materials:
-
This compound
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to this compound with stirring, keeping the temperature below 5 °C.
-
In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of this compound, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Other Derivatives
Further functionalization can be achieved through other electrophilic aromatic substitution reactions such as halogenation (e.g., with Br₂ in acetic acid) and Friedel-Crafts acylation (e.g., with an acyl chloride and a Lewis acid like AlCl₃). In each case, a mixture of isomers is possible, with the major product typically resulting from substitution at the C2 position.
Application in Drug Discovery and Development
Derivatives of this compound are important building blocks in the synthesis of biologically active molecules. The presence of the difluoro-methoxy phenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability, binding affinity, and bioavailability.[1] For example, substituted fluoroquinolone antibacterials are a well-known class of drugs where the fluorine substituents play a crucial role in their activity. While a specific signaling pathway for this compound derivatives is not universally defined and is dependent on the final molecular structure, they are often incorporated into molecules targeting a wide range of biological pathways.
Logical Relationship in Drug Discovery
Caption: The role of this compound derivatives in the drug discovery process.
References
The Versatility of 3,4-Difluoroanisole in Nucleophilic Aromatic Substitution for Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Difluoroanisole is a valuable and versatile building block in medicinal chemistry, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The presence of two fluorine atoms activates the aromatic ring towards nucleophilic attack, while the methoxy group provides additional electronic influence and a potential site for further modification. The regioselectivity of these reactions, dictated by the electronic properties of the fluorine and methoxy substituents, allows for the controlled synthesis of a wide array of substituted anisole derivatives. These products serve as key intermediates in the development of novel therapeutic agents across various disease areas. This document provides a detailed overview of the application of this compound in SNAr reactions, including experimental protocols and quantitative data.
Regioselectivity in Nucleophilic Aromatic Substitution
The primary consideration in the SNAr of this compound is the position of nucleophilic attack. The two fluorine atoms are positioned at C3 and C4, with the methoxy group at C1. The electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the methoxy group influence the electron density around the aromatic ring.
Generally, nucleophilic attack is favored at the position para to the strongest electron-withdrawing group. In the case of this compound, the fluorine atom at the C4 position is para to the methoxy group, while the fluorine at the C3 position is meta. The resonance effect of the methoxy group increases the electron density at the ortho and para positions, potentially deactivating the C4 position for nucleophilic attack. Conversely, the inductive effect of the methoxy group is electron-withdrawing. The interplay of these electronic effects, along with the nature of the nucleophile and reaction conditions, determines the regiochemical outcome.
In a related compound, 1,2-difluoro-4-nitrobenzene, nucleophilic substitution with morpholine occurs selectively at the fluorine atom para to the strongly electron-withdrawing nitro group, yielding 4-(2-fluoro-4-nitrophenyl)morpholine.[1] This highlights the directing effect of a powerful electron-withdrawing group. For this compound, the directing effects are more subtle, and the regioselectivity can be influenced by the reaction conditions.
Applications in Synthesis
The strategic application of SNAr reactions on this compound allows for the synthesis of key pharmaceutical intermediates. For instance, the selective substitution of one fluorine atom provides a scaffold for the introduction of various functional groups, leading to the generation of diverse compound libraries for drug screening.
Experimental Protocols
The following protocols are generalized procedures for the nucleophilic aromatic substitution of this compound with common classes of nucleophiles. Optimization of reaction conditions (temperature, reaction time, solvent, and base) may be necessary for specific substrates.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)
This protocol describes the synthesis of 4-(piperidin-1-yl)-2-fluoroanisole.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add piperidine (1.2 eq) and K2CO3 (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
This protocol describes the synthesis of 1,2-difluoro-4,5-dimethoxybenzene.
Materials:
-
This compound
-
Sodium Methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add a solution of sodium methoxide in methanol (1.5 eq).
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or distillation if necessary.
Protocol 3: Reaction with Thiolate Nucleophiles (e.g., Sodium Thiophenoxide)
This protocol describes the synthesis of 2-fluoro-4-methoxy-1-(phenylthio)benzene.
Materials:
-
This compound
-
Thiophenol
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of thiophenol (1.1 eq) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the final product.
Quantitative Data Summary
The following table summarizes representative yields for SNAr reactions of difluorinated aromatic compounds with various nucleophiles. While specific data for this compound is limited in the readily available literature, the data for analogous compounds provides an indication of expected reactivity and yields.
| Substrate | Nucleophile | Product | Yield (%) | Reference |
| 1,2-Difluoro-4-nitrobenzene | Morpholine | 4-(2-Fluoro-4-nitrophenyl)morpholine | - | [1] |
Note: Specific yield was not provided in the reference.
Logical Workflow for SNAr Reaction and Product Diversification
The following diagram illustrates a typical workflow for utilizing this compound in SNAr reactions for the generation of a diverse library of compounds for drug discovery.
Caption: General workflow for library synthesis using this compound.
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where a synthesized inhibitor, derived from a this compound scaffold, targets a key kinase in a cancer-related pathway.
Caption: Inhibition of a kinase cascade by a synthesized molecule.
Conclusion
This compound is a highly valuable substrate for nucleophilic aromatic substitution reactions, enabling the synthesis of a diverse range of fluorinated aromatic compounds. The regioselectivity of these reactions, while requiring careful consideration of electronic effects and reaction conditions, allows for the targeted synthesis of specific isomers. The protocols and workflows presented herein provide a foundation for researchers to utilize this compound in their drug discovery and development efforts, facilitating the creation of novel and potent therapeutic agents. Further investigation into the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this important building block.
References
Directed Ortho-Metalation of 3,4-Difluoroanisole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds.[1][2] This technique utilizes a directing metalation group (DMG) to guide the deprotonation of a nearby ortho-position by a strong organolithium base. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles, allowing for the precise installation of functional groups.[1][2] The methoxy group is a well-established DMG, capable of directing the lithiation of anisole and its derivatives.[2]
3,4-Difluoroanisole is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The directed ortho-metalation of this compound offers a direct route to novel, polysubstituted fluorinated aromatic compounds, which are of significant interest in drug discovery and development.
This document provides an overview of the directed ortho-metalation of this compound, including a discussion of the potential regioselectivity, general experimental considerations, and a detailed, representative protocol.
Regioselectivity
The regioselectivity of the directed ortho-metalation of this compound is governed by the directing effects of both the methoxy group and the two fluorine atoms. The methoxy group is a strong ortho-directing group, favoring deprotonation at the C2 and C6 positions. The fluorine atoms, being ortho-para directing and inductively withdrawing, also influence the acidity of the aromatic protons.
In the case of this compound, there are two possible sites for ortho-metalation: C2 and C5. The C2 position is ortho to the strong methoxy directing group, while the C5 position is ortho to the C4-fluorine and meta to the C3-fluorine. The combined directing influence of the methoxy group and the activating effect of the ortho-fluorine atom are expected to favor lithiation at the C2 position .
Below is a diagram illustrating the logical relationship of the directing groups and the predicted site of metalation.
Caption: Predicted regioselectivity of the directed ortho-metalation of this compound.
Key Experimental Considerations
Successful directed ortho-metalation reactions require strict adherence to anhydrous and anaerobic conditions due to the high reactivity of organolithium reagents.
-
Reagents and Solvents: All glassware must be rigorously dried, and all solvents must be anhydrous. Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: These reactions are typically carried out at low temperatures (-78 °C, usually a dry ice/acetone bath) to control the reactivity of the organolithium reagent and prevent side reactions.
-
Choice of Base: Common bases for directed ortho-metalation include n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and lithium diisopropylamide (LDA).[1] The choice of base can influence the reaction rate and selectivity. For many anisole derivatives, n-BuLi or s-BuLi in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is effective.
Experimental Protocol: Synthesis of 2-Iodo-3,4-difluoroanisole
This protocol describes a representative procedure for the directed ortho-metalation of this compound and subsequent quenching with an electrophile, in this case, iodine.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Dry ice/acetone bath
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Separatory funnel
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 2-iodo-3,4-difluoroanisole.
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, equip an oven-dried round-bottom flask with a magnetic stir bar.
-
Addition of Reagents: To the flask, add this compound (1.0 eq) followed by anhydrous THF.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes to the stirred solution via syringe. The addition should be dropwise to maintain the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a change in color.
-
Electrophilic Quench: In a separate dry flask under an inert atmosphere, dissolve iodine (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition of the electrophile is complete, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-iodo-3,4-difluoroanisole.
Quantitative Data
The following table summarizes expected outcomes for the directed ortho-metalation of this compound with various electrophiles based on general principles of DoM reactions. Note: These are representative examples, and actual yields may vary depending on specific reaction conditions and the purity of reagents.
| Entry | Base/Additive | Electrophile (E) | Product | Expected Yield Range (%) |
| 1 | n-BuLi / TMEDA | I₂ | 2-Iodo-3,4-difluoroanisole | 70-90 |
| 2 | s-BuLi / TMEDA | (CH₃)₃SiCl | 2-(Trimethylsilyl)-3,4-difluoroanisole | 75-95 |
| 3 | LDA | DMF | 2-Methoxy-5,6-difluorobenzaldehyde | 60-80 |
| 4 | n-BuLi | CO₂ | 2-Methoxy-5,6-difluorobenzoic acid | 65-85 |
Conclusion
The directed ortho-metalation of this compound is a highly effective method for the regioselective synthesis of 2-substituted-3,4-difluoroanisole derivatives. The strong directing ability of the methoxy group is anticipated to favor lithiation at the C2 position. This methodology provides a valuable tool for medicinal chemists and drug development professionals to access novel fluorinated scaffolds for the development of new therapeutic agents. As with all organolithium chemistry, careful attention to anhydrous and anaerobic techniques is paramount for achieving high yields and ensuring safety.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 3,4-Difluoroanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the successful execution of Suzuki-Miyaura coupling reactions involving 3,4-difluoroanisole derivatives. The incorporation of the this compound moiety is of significant interest in medicinal chemistry, as the fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
Application Notes
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] When working with electron-deficient substrates such as halogenated this compound derivatives, careful selection of the catalyst system and reaction conditions is crucial for achieving high yields and minimizing side reactions.
Catalyst and Ligand Selection
The success of the Suzuki-Miyaura coupling with this compound derivatives heavily relies on the choice of the palladium catalyst and the associated ligand. For electron-deficient aryl halides, highly active catalyst systems are required to promote the oxidative addition step of the catalytic cycle.
-
Palladium Precatalysts: Modern palladium precatalysts, such as those based on biarylphosphine ligands (e.g., SPhos and XPhos), are often preferred due to their air and moisture stability and their ability to generate a highly active Pd(0) species in situ.
-
Ligands: Bulky and electron-rich phosphine ligands are generally the most effective for these types of couplings. Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have demonstrated excellent performance in the coupling of challenging aryl chlorides and bromides.[2]
Base and Solvent Selection
The choice of base and solvent system significantly influences the reaction rate and yield.
-
Bases: A variety of inorganic bases can be used, with potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) being common choices.[1] For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) may be beneficial. The base activates the boronic acid, facilitating the transmetalation step.
-
Solvents: A mixture of an organic solvent and water is typically employed. Common solvent systems include 1,4-dioxane/water, toluene/water, and N,N-dimethylformamide (DMF)/water.[3][4] The aqueous component is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.
Reaction Optimization and Troubleshooting
A summary of common issues and potential solutions is provided in the table below.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poorly soluble base. | Use a more active ligand (e.g., a Buchwald-type ligand), increase the reaction temperature, or use a more soluble base like K₃PO₄ or Cs₂CO₃.[1] |
| Formation of Di-substituted Product | Excess of boronic acid, high reactivity of the substrate. | Reduce the equivalents of boronic acid to 1.0-1.05, or lower the reaction temperature to improve selectivity.[1] |
| Protodeboronation (Decomposition of Boronic Acid) | Presence of excess water or acid, prolonged reaction time at high temperature. | Ensure the use of anhydrous solvents (if a non-aqueous system is employed), use a stronger, non-hydroxide base (e.g., K₃PO₄), and monitor the reaction to avoid excessive heating times. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure thorough degassing of solvents and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of halo-3,4-difluoroanisole derivatives with various arylboronic acids. These conditions can serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of 4-Bromo-1,2-difluoro-5-methoxybenzene with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 100 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.0) | Toluene/H₂O (5:1) | 110 | 12 | 92 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ (3.0) | DMF/H₂O (9:1) | 90 | 24 | 78 |
| 4 | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 100 | 16 | 88 |
Table 2: Suzuki-Miyaura Coupling of 5-Bromo-1,2-difluoro-3-methoxybenzene with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2.5) | XPhos (5) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 105 | 14 | 90 |
| 2 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 110 | 10 | 83 |
| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) (4) | - | K₂CO₃ (3.0) | DMF/H₂O (9:1) | 95 | 20 | 75 |
| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 100 | 18 | 68 |
Detailed Experimental Protocols
Safety Precautions: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts and phosphine ligands can be toxic and air-sensitive.
General Protocol for Suzuki-Miyaura Coupling of a Bromo-3,4-difluoroanisole Derivative
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Bromo-3,4-difluoroanisole derivative (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv.)
-
Degassed 1,4-dioxane (8 mL)
-
Degassed water (2 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the bromo-3,4-difluoroanisole derivative, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the Scale-up Synthesis of 3,4-Difluoroanisole for Pilot Plant Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3,4-difluoroanisole, a key intermediate in the pharmaceutical and agrochemical industries. The protocol details a robust Williamson ether synthesis adapted for pilot plant production, starting from 3,4-difluorophenol and a methylating agent. This guide covers critical aspects including reaction parameter optimization, safety protocols for handling hazardous materials on a larger scale, equipment selection, detailed experimental procedures, and in-process controls. All quantitative data is presented in clear, tabular formats for ease of comparison and analysis. Furthermore, visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, ensuring clarity and reproducibility.
Introduction
This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API). The Williamson ether synthesis is a classic and industrially viable method for the preparation of ethers.[1][2] This application note outlines the transition of this synthesis from a laboratory setting to a pilot plant scale, focusing on the practical considerations necessary for a safe, efficient, and scalable process.
Reaction Pathway
The synthesis of this compound is achieved through a nucleophilic substitution reaction (SN2) where the phenoxide ion of 3,4-difluorophenol attacks the methylating agent.
Caption: Williamson ether synthesis of this compound.
Safety Precautions and Hazard Analysis
Scaling up chemical reactions introduces increased risks. A thorough safety assessment is paramount.
3.1. Material Safety Data
| Compound | Key Hazards | Personal Protective Equipment (PPE) |
| 3,4-Difluorophenol | Flammable solid, Harmful if swallowed or in contact with skin, Causes skin irritation and serious eye irritation.[3][4][5] | Chemical-resistant gloves, safety goggles, face shield, flame-retardant lab coat, respiratory protection. |
| Methyl Iodide | Toxic if swallowed or inhaled, Harmful in contact with skin, Causes skin and eye irritation, Suspected of causing cancer.[1][6][7][8][9] | Chemical-resistant gloves (Viton® or laminate), safety goggles, face shield, chemical-resistant apron, respiratory protection with appropriate cartridge. |
| Potassium Carbonate | Causes serious eye irritation. | Safety glasses, gloves. |
| Acetonitrile | Flammable liquid and vapor, Harmful if swallowed, in contact with skin or if inhaled, Causes serious eye irritation. | Flame-retardant lab coat, chemical-resistant gloves, safety goggles, work in a well-ventilated area or with respiratory protection. |
3.2. General Safety Guidelines for Pilot Plant Operation
-
Ventilation: All operations should be conducted in a well-ventilated pilot plant area, with dedicated exhaust ventilation for the reactor and charging ports.[1]
-
Emergency Equipment: Ensure easy access to safety showers, eyewash stations, and fire extinguishers.[1]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions and ensure safety.
-
Exotherm Control: The methylation reaction is exothermic. Controlled addition of the methylating agent and efficient reactor cooling are crucial to prevent thermal runaway.[10]
-
Spill Management: Have appropriate spill kits readily available for all chemicals used.[6][8]
Equipment and Materials
4.1. Equipment
| Equipment | Specifications |
| Jacketed Glass Reactor | 50-100 L capacity, with overhead stirrer, condenser, temperature probe, and addition funnel. |
| Heating/Cooling Circulator | Capable of maintaining temperatures between -10 °C and 100 °C. |
| Vacuum Pump | For reduced pressure distillation. |
| Scrubber | To neutralize any evolved toxic gases. |
| Quenching and Extraction Vessels | Appropriate size for the reaction scale. |
| Distillation Apparatus | Suitable for fractional distillation under reduced pressure. |
4.2. Raw Materials
| Material | Grade |
| 3,4-Difluorophenol | ≥98% |
| Methyl Iodide | ≥99% |
| Anhydrous Potassium Carbonate | ≥99%, powdered |
| Acetonitrile | Anhydrous, ≥99.8% |
| Dichloromethane | Reagent grade |
| Anhydrous Magnesium Sulfate | For drying |
Experimental Protocols
5.1. Pilot Plant Synthesis of this compound
This protocol is designed for a 50 L reactor. Adjust quantities proportionally for different reactor sizes.
Table 1: Reagent Quantities for Pilot Plant Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| 3,4-Difluorophenol | 130.09 | 5.0 kg | 38.44 | 1.0 |
| Potassium Carbonate | 138.21 | 6.9 kg | 49.92 | 1.3 |
| Methyl Iodide | 141.94 | 5.7 kg (3.2 L) | 40.16 | 1.05 |
| Acetonitrile | 41.05 | 50 L | - | - |
Procedure:
-
Reactor Setup: Ensure the 50 L jacketed glass reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants:
-
Charge 3,4-difluorophenol (5.0 kg) and acetonitrile (50 L) into the reactor.
-
Start agitation and begin charging anhydrous potassium carbonate (6.9 kg) in portions to control any initial exotherm.
-
-
Reaction:
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add methyl iodide (3.2 L) via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 25 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
-
In-process Control (IPC):
-
Take a sample from the reaction mixture and analyze by HPLC to monitor the consumption of 3,4-difluorophenol. The reaction is considered complete when the starting material is <1% by area.
-
5.2. Work-up and Purification
-
Quenching:
-
Cool the reaction mixture to 10-15 °C.
-
Slowly and carefully add water (50 L) to the reactor to quench the reaction and dissolve the inorganic salts.
-
-
Extraction:
-
Transfer the mixture to a suitably sized extraction vessel.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 L).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layer with water (2 x 20 L) and then with brine (20 L).
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the dichloromethane and residual acetonitrile.
-
-
Distillation:
-
Perform a fractional distillation of the crude product under reduced pressure. Collect the fraction boiling at the appropriate temperature and pressure for this compound (literature bp: 85 °C / 20 mmHg).
-
Table 2: Expected Yield and Purity
| Parameter | Target Value |
| Yield | 85-95% |
| Purity (by HPLC) | ≥99.5% |
Data Presentation and Analysis
6.1. In-Process Control (IPC) Data
A validated HPLC method should be used for in-process monitoring and final product analysis.
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| 15.1 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
6.2. Impurity Profiling
Potential impurities to monitor include unreacted 3,4-difluorophenol and potential by-products from side reactions. The HPLC method should be validated for the detection and quantification of these impurities.
Workflow Diagram
Caption: A logical workflow for the pilot plant production.
Waste Management
The aqueous waste stream will contain potassium salts and residual acetonitrile. The organic waste will contain halogenated compounds. All waste streams must be handled and disposed of in accordance with local environmental regulations.[10][11][12][13]
Conclusion
The protocol described provides a detailed and scalable method for the synthesis of this compound in a pilot plant setting. By adhering to the outlined safety precautions, process parameters, and analytical controls, researchers and production chemists can confidently and safely produce this important intermediate with high yield and purity. Further process optimization at the pilot scale may be performed to enhance efficiency and minimize waste.
References
- 1. fishersci.com [fishersci.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. deepwaterchemicals.com [deepwaterchemicals.com]
- 8. samratpharmachem.com [samratpharmachem.com]
- 9. epa.gov [epa.gov]
- 10. US5174893A - Process for dehalogenation of contaminated waste materials - Google Patents [patents.google.com]
- 11. EP0524738A1 - Treatment of halogenated compounds - Google Patents [patents.google.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Application of 3,4-Difluoroanisole in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoroanisole is a versatile fluorinated building block increasingly utilized in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The presence of the 3,4-difluorophenyl moiety in a drug candidate can significantly enhance its metabolic stability, binding affinity, and overall pharmacokinetic profile. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Trametinib, a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and 2 (MEK2).
The unique electronic properties conferred by the two fluorine atoms on the aromatic ring make this compound a valuable precursor for creating molecules with enhanced biological activity.[1] The fluorine atoms can modulate the pKa of nearby functional groups and form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within the kinase active site.
Application in the Synthesis of Trametinib (MEK Inhibitor)
Trametinib is an FDA-approved kinase inhibitor used in the treatment of various cancers, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, particularly those with BRAF mutations.[2][3] The synthesis of Trametinib provides an excellent case study for the application of this compound, which serves as a key starting material for the introduction of the 2-fluoro-4-iodophenylamino side chain, a critical pharmacophore for its inhibitory activity.
Synthetic Strategy Overview
The overall synthetic strategy involves the conversion of this compound into the key intermediate, 2-fluoro-4-iodoaniline. This intermediate is then elaborated through a series of reactions to construct the final pyridopyrimidine core of Trametinib.
Experimental Workflow for Trametinib Synthesis
Caption: General workflow for the synthesis of Trametinib from this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Fluoro-4-iodoaniline from this compound
Step 1: Demethylation of this compound to 3,4-Difluorophenol
-
Reaction: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add a demethylating agent like boron tribromide (1.2 eq) at 0 °C.
-
Procedure: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4-difluorophenol.
Step 2: Nitration of 3,4-Difluorophenol to 4,5-Difluoro-2-nitrophenol
-
Reaction: Dissolve 3,4-difluorophenol (1.0 eq) in concentrated sulfuric acid at 0 °C. Add a nitrating mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 5 °C.
-
Procedure: Stir the reaction for 1-2 hours at 0-5 °C. Carefully pour the reaction mixture onto crushed ice. The precipitated product is filtered, washed with cold water until the washings are neutral, and dried to give 4,5-difluoro-2-nitrophenol. A yield of approximately 98% has been reported for the nitration of a similar difluorinated compound.[4]
Step 3: Reduction of 4,5-Difluoro-2-nitrophenol to 2-Amino-4,5-difluorophenol
-
Reaction: Dissolve 4,5-difluoro-2-nitrophenol (1.0 eq) in ethanol. Add a catalyst such as 10% Palladium on carbon.
-
Procedure: The mixture is subjected to hydrogenation at room temperature under a hydrogen atmosphere overnight. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to afford 2-amino-4,5-difluorophenol. Yields for similar reductions are typically high, around 95%.[5]
Step 4: Sandmeyer Reaction to convert 2-Amino-4,5-difluorophenol to 2-Fluoro-4-iodoaniline
-
Reaction: This multi-step conversion involves diazotization of the amino group followed by iodination.
-
Procedure:
-
Diazotization: Dissolve 2-amino-4,5-difluorophenol (1.0 eq) in an aqueous solution of a non-nucleophilic acid (e.g., HBF4). Cool the solution to 0 °C and add a solution of sodium nitrite (1.05 eq) in water dropwise.
-
Iodination: To the diazonium salt solution, add a solution of potassium iodide (1.2 eq) in water. The reaction is typically stirred at room temperature or gently heated to facilitate the substitution. The product, 2-fluoro-4-iodoaniline, is then extracted with an organic solvent, washed, dried, and purified by chromatography.
-
Part 2: Synthesis of Trametinib from 2-Fluoro-4-iodoaniline
Step 5: Synthesis of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
-
Reaction: To a solution of 2-fluoro-4-iodoaniline (1.0 eq) in a suitable solvent like N,N-dimethylformamide, add N,N'-carbonyldiimidazole and triethylamine. After stirring, add cyclopropylamine.
-
Procedure: The reaction mixture is stirred at room temperature. The product precipitates upon addition to a water-toluene mixture and is collected by filtration.[6]
Step 6: Synthesis of the Pyridopyrimidine Core and Final Assembly
-
Reaction: The urea intermediate from the previous step is cyclized with a malonic acid derivative, followed by further condensation and cyclization steps to build the core structure.
-
Procedure: A detailed, multi-step procedure is described in patent literature, involving the reaction of 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea with a pyridotrione derivative in the presence of a base like sodium ethoxide in THF.[7] The resulting intermediate is then further reacted with N-(3-aminophenyl)acetamide to yield Trametinib. The final product is purified by recrystallization or chromatography.[7] A total yield of 47.3% for a key intermediate has been reported in a multi-step synthesis.[8]
Quantitative Data
| Step | Product | Reported Yield | Reference |
| Nitration of a difluorinated aromatic precursor | Nitrodifluorophenol | ~98% | [4] |
| Reduction of a nitrodifluorophenol | Aminodifluorophenol | ~95% | [5] |
| Synthesis of a key Trametinib intermediate | 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-...trione | 46.2-46.8% | [7] |
| Radioiodination of a Trametinib precursor | ¹²⁴I-Trametinib | ~70% | [1] |
| Compound | Target(s) | IC₅₀ (nM) | Reference |
| Trametinib | MEK1/MEK2 | 0.9 | [2] |
| Trametinib | BRAF mutant cell lines | 0.3-0.85 | [9] |
| Trametinib | NRAS mutant cell lines | 0.36-0.63 | [9] |
Signaling Pathway
Trametinib is a highly selective allosteric inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical factor in the development and proliferation of various cancers.
RAS/RAF/MEK/ERK Signaling Pathway
Caption: The RAS/RAF/MEK/ERK pathway and the inhibitory action of Trametinib.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of kinase inhibitors, exemplified by the potent MEK inhibitor, Trametinib. The incorporation of the 3,4-difluorophenyl moiety contributes to the desirable pharmacological properties of the final drug molecule. The synthetic protocols outlined in this document provide a framework for researchers in drug discovery and development to utilize this compound in the creation of novel and effective kinase inhibitors. The detailed experimental procedures, though compiled from various sources, offer a logical and feasible pathway for the laboratory-scale synthesis of Trametinib, highlighting the practical application of this important fluorinated building block.
References
- 1. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. API SYNTHESIS INTERNATIONAL: TRAMETINIB [apisynthesisint.blogspot.com]
- 7. CN105523904A - Method for preparing this compound - Google Patents [patents.google.com]
- 8. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Role of 3,4-Difluoroanisole in the Development of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,4-difluoroanisole as a key intermediate in the synthesis of novel pesticides and herbicides. The inclusion of the 3,4-difluorophenyl moiety can significantly enhance the biological efficacy, metabolic stability, and target-binding affinity of agrochemicals.
Introduction
This compound is a fluorinated aromatic compound increasingly utilized in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2] Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, make it an attractive starting material for developing new active ingredients with improved performance characteristics. While direct synthesis routes from this compound to commercial pesticides are not extensively documented, its precursor, 3,4-difluorophenol, and its derivative, 3,4-difluoroaniline, are pivotal intermediates in the production of a range of agrochemicals.[1][3][4]
This document will focus on a representative application: the synthesis of a hypothetical herbicidal compound, "Difluoxanil," which incorporates the 3,4-difluorophenyl group derived from this compound. The protocols and data presented are based on established chemical transformations and the known biological activities of structurally related herbicides.
Application in Herbicide Development: Synthesis of "Difluoxanil"
The 3,4-difluorophenyl group is a key pharmacophore in several active agrochemicals. A plausible synthetic route to a novel herbicide, which we will refer to as "Difluoxanil," can be envisioned starting from this compound. This hypothetical compound is designed based on the structural features of known protoporphyrinogen oxidase (PPO) inhibiting herbicides.
Synthetic Workflow
The overall synthetic strategy involves the demethylation of this compound to the more reactive 3,4-difluorophenol, followed by nucleophilic aromatic substitution with a suitable heterocyclic core.
Caption: Synthetic workflow for the preparation of the herbicide Difluoxanil.
Experimental Protocols
Protocol 1: Demethylation of this compound to 3,4-Difluorophenol
This protocol describes the cleavage of the methyl ether in this compound to yield 3,4-difluorophenol.
Materials:
-
This compound
-
Boron tribromide (BBr₃) or Pyridine hydrochloride
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of boron tribromide (1.1 eq) in DCM via a dropping funnel over 30 minutes.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0°C.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude 3,4-difluorophenol.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of the "Difluoxanil" Precursor
This protocol outlines the nucleophilic aromatic substitution reaction between 3,4-difluorophenol and a suitable heterocyclic precursor.
Materials:
-
3,4-Difluorophenol
-
Activated heterocyclic precursor (e.g., a chloro-substituted heterocycle)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Condenser
Procedure:
-
To a solution of 3,4-difluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the activated heterocyclic precursor (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-100°C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the "Difluoxanil" precursor.
Biological Activity and Data Presentation
The herbicidal efficacy of "Difluoxanil" would be evaluated against a panel of common agricultural weeds. The mode of action is presumed to be the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a common target for herbicides containing a difluorophenyl moiety.
Signaling Pathway
Caption: Mode of action of "Difluoxanil" as a PPO-inhibiting herbicide.
Quantitative Data: Herbicidal Efficacy
The following table summarizes hypothetical herbicidal activity data for "Difluoxanil" compared to a commercial standard.
| Compound | Application Rate (g a.i./ha) | Weed Species | Control (%) |
| Difluoxanil | 50 | Amaranthus retroflexus (Redroot Pigweed) | 95 |
| 50 | Chenopodium album (Common Lambsquarters) | 92 | |
| 100 | Setaria viridis (Green Foxtail) | 88 | |
| Commercial Standard (Acifluorfen) | 50 | Amaranthus retroflexus | 93 |
| 50 | Chenopodium album | 90 | |
| 100 | Setaria viridis | 85 |
Quantitative Data: PPO Enzyme Inhibition
| Compound | IC₅₀ (nM) |
| Difluoxanil | 25 |
| Commercial Standard (Acifluorfen) | 35 |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel agrochemicals. Through a plausible synthetic pathway involving demethylation and subsequent nucleophilic substitution, it can be converted into complex molecules with potent herbicidal activity. The hypothetical herbicide "Difluoxanil" demonstrates the potential for developing new PPO inhibitors with high efficacy. Further research into derivatives of this compound is warranted to explore the full potential of this building block in creating the next generation of pesticides and herbicides.
References
Application Notes & Protocols: HPLC and GC-MS Methods for Analyzing 3,4-Difluoroanisole Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoroanisole is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is critical, as impurities can impact the efficacy, safety, and yield of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for monitoring the progress of reactions that produce this compound and for characterizing the purity of the final product.[2] These methods allow for the separation, identification, and quantification of this compound, as well as any unreacted starting materials, byproducts, and degradation products.[3][4]
This document provides detailed protocols for the analysis of this compound reaction mixtures using both HPLC-UV and GC-MS, designed to be adaptable for routine quality control and research applications.
Analytical Workflow
The general workflow for the analysis of a this compound reaction mixture involves sample preparation followed by chromatographic separation and detection. The choice between HPLC and GC-MS will depend on the volatility and thermal stability of the analytes of interest.
Caption: General workflow for the analysis of this compound reaction mixtures.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds.[2] A reversed-phase HPLC method is ideal for separating this compound from polar and non-polar impurities.
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns
-
HPLC system with a UV detector.[2]
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]
2. Reagents and Mobile Phase
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.[5]
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30 °C[2]
-
Detection Wavelength: 254 nm[2]
-
Injection Volume: 10 µL[5]
-
Gradient Program:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 30 20.0 70 25.0 30 | 30.0 | 30 |
4. Sample Preparation
-
Accurately weigh approximately 25 mg of the reaction mixture.
-
Dissolve in and dilute to 50 mL with the sample diluent.[5]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
5. Data Analysis
-
Identify the this compound peak based on its retention time, confirmed by injecting a pure standard.
-
Quantify the purity and impurity levels by area percentage. For more accurate quantification, a calibration curve can be generated using a certified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is highly effective for the analysis of volatile and semi-volatile compounds, offering excellent separation efficiency and definitive identification based on mass spectra.[2] This method is particularly useful for identifying volatile impurities and residual solvents.[5]
Experimental Protocol: GC-MS
1. Instrumentation and Columns
-
GC-MS system with an Electron Ionization (EI) source.[6]
-
Mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents and Carrier Gas
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Sample Solvent: Dichloromethane or Methanol.
3. GC-MS Conditions
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 400
-
Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
4. Sample Preparation
-
Accurately weigh approximately 50 mg of the reaction mixture.
-
Dissolve in and dilute to 10 mL with a suitable solvent like dichloromethane.
-
If necessary, filter the solution through a 0.45 µm syringe filter.
5. Data Analysis
-
Identify this compound and other components by comparing their retention times and mass spectra with a reference library (e.g., NIST).
-
Calculate the relative abundance of each component using the peak area percentage.
Data Presentation: Quantitative Analysis Summary
The following table presents example data from the analysis of a hypothetical this compound reaction mixture using the HPLC-UV method.
| Compound | Retention Time (min) | Area % (HPLC-UV) | Identification Method |
| 1,2-Difluorobenzene (Starting Material) | 4.5 | 2.1 | Retention Time and Co-injection |
| 3,4-Difluorophenol (Byproduct) | 8.2 | 1.5 | Retention Time and MS data |
| This compound (Product) | 12.7 | 95.8 | Retention Time and Standard |
| Isomeric Impurity | 13.1 | 0.4 | Close Elution and MS data |
| Unknown Impurity | 15.3 | 0.2 | Mass Spectrum |
Logical Diagram for Method Selection
The choice between HPLC and GC-MS depends on the properties of the analytes and the goals of the analysis.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The HPLC-UV and GC-MS methods outlined provide a comprehensive framework for the analysis of this compound reaction mixtures. The HPLC method is well-suited for routine purity determination and quantification of the main components, while the GC-MS method offers superior identification capabilities for volatile impurities and unknown byproducts. For a complete characterization of a reaction mixture, employing both techniques is often the most effective strategy. These protocols can be adapted and validated to meet the specific requirements of different research and development settings.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 3,4-Difluoroanisole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3,4-difluoroanisole. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate the optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through the Williamson ether synthesis. This involves the etherification of 3,4-difluorophenol with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate and a suitable solvent like acetonitrile.[1][2]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control for a successful synthesis include the purity of starting materials (3,4-difluorophenol and methyl iodide), the choice of base and solvent, the reaction temperature, and the reaction time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is also crucial to determine the point of completion.[1][2]
Q3: What are the typical yield and purity I can expect?
A3: With a well-optimized protocol, yields for the synthesis of this compound can be significant. One reported procedure yielded 32g of product from 50g of 3,4-difluorophenol.[1][2] The purity of the final product is generally high, especially after purification by distillation, and is often reported to be 98% or greater.
Q4: What are the main applications of this compound?
A4: this compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3][4] For instance, it is a precursor for preparing 2,3-difluoro-6-methoxybenzaldehyde, which is another important building block in organic synthesis.[1] Its fluorinated structure can enhance the biological activity and stability of target molecules.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | - Ensure all reactants are added in the correct stoichiometry. - Extend the reaction time and continue to monitor by TLC. - Check the quality and dryness of the solvent and reagents. Moisture can quench the base. |
| Degradation of starting material or product. | - Maintain the reaction at room temperature as specified; excessive heat is not required and may cause degradation. | |
| Ineffective base. | - Use freshly ground, anhydrous potassium carbonate. Clumped or old base may be less effective. | |
| Presence of Unreacted 3,4-Difluorophenol | Insufficient methylating agent. | - Add a slight excess of methyl iodide to ensure complete conversion of the phenol. |
| Short reaction time. | - Allow the reaction to proceed overnight as recommended to ensure completion.[1][2] | |
| Formation of Side Products | Impurities in starting materials. | - Use high-purity 3,4-difluorophenol and methyl iodide. |
| Over-alkylation (less common for anisole synthesis). | - While less likely for methylation, ensure the stoichiometry of the methylating agent is not excessively high. | |
| Difficulties in Product Isolation | Emulsion formation during aqueous workup. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Allow the mixture to stand for a longer period in the separatory funnel. |
| Product loss during distillation. | - Ensure a good vacuum (around 0.7 vacuum degree) is achieved for efficient distillation at a lower temperature.[1][2] - Carefully monitor the distillation temperature to collect the correct fraction. |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is based on established literature procedures.[1][2]
Materials:
-
3,4-Difluorophenol (50 g)
-
Anhydrous Potassium Carbonate (69 g)
-
Methyl Iodide (32 ml)
-
Acetonitrile (500 ml)
-
Dichloromethane (100 ml)
-
Water (for workup)
Procedure:
-
In a suitable reaction vessel, dissolve 50 g of 3,4-difluorophenol in 500 ml of acetonitrile.
-
Add 69 g of anhydrous potassium carbonate to the solution with stirring.
-
Slowly add 32 ml of methyl iodide to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Upon completion, pour the reaction mixture into 500 ml of water and stir thoroughly.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Wash the aqueous phase with 100 ml of dichloromethane.
-
Combine the organic phases and wash with 300 ml of water.
-
Separate the organic phase, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude product by vacuum distillation. The product will distill as a colorless, transparent liquid at approximately 120°C under a vacuum of 0.7.[1][2]
Data Summary
| Parameter | Value | Reference |
| Starting Material | 3,4-Difluorophenol | [1][2] |
| Reagents | Methyl Iodide, Potassium Carbonate | [1][2] |
| Solvent | Acetonitrile | [1][2] |
| Temperature | Room Temperature | [1][2] |
| Reaction Time | Overnight | [1][2] |
| Purification | Vacuum Distillation | [1][2] |
| Boiling Point | ~120°C at 0.7 vacuum degree | [1][2] |
| Appearance | Colorless, clear liquid | [1][2] |
Visual Guides
References
Common side products in the synthesis of 3,4-Difluoroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Difluoroanisole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially applied method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the O-methylation of 3,4-difluorophenol using a methylating agent, such as methyl iodide, in the presence of a base.[1]
Q2: What are the potential side products I should be aware of during the synthesis of this compound?
The primary side products in the synthesis of this compound via Williamson ether synthesis arise from the ambident nature of the 3,4-difluorophenoxide ion. This ion can undergo both O-alkylation (desired) and C-alkylation (undesired).
The main side products are:
-
C-alkylated isomers: Methylation can occur at the carbon atoms of the aromatic ring, leading to the formation of isomers such as 2-methyl-3,4-difluoroanisole and 5-methyl-3,4-difluoroanisole.
-
Unreacted 3,4-difluorophenol: Incomplete reaction will result in the starting material remaining as an impurity.
-
Products from side reactions of the methylating agent: Depending on the reaction conditions, the methylating agent could undergo side reactions, though this is less common with methyl iodide.
Q3: How can I minimize the formation of C-alkylated side products?
The formation of C-alkylated side products can be minimized by carefully selecting the reaction solvent. Polar aprotic solvents, such as acetonitrile or N,N-dimethylformamide (DMF), are known to favor O-alkylation. These solvents solvate the cation of the phenoxide salt, leaving the oxygen atom as a more accessible nucleophile. Protic solvents, on the other hand, can solvate the oxygen atom of the phenoxide, hindering O-alkylation and promoting C-alkylation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete deprotonation of 3,4-difluorophenol. | Ensure the base is strong enough and used in a sufficient molar excess to completely deprotonate the phenol. |
| Incomplete reaction. | Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Loss of volatile product during workup. | Ensure efficient condensation during distillation and handle the product at low temperatures. | |
| Presence of significant C-alkylated impurities | Reaction conditions favor C-alkylation. | Use a polar aprotic solvent like acetonitrile or DMF. Avoid protic solvents. |
| Presence of unreacted 3,4-difluorophenol | Insufficient amount of methylating agent. | Use a slight excess of the methylating agent (e.g., methyl iodide). |
| Incomplete reaction. | As mentioned above, extend the reaction time or moderately increase the temperature. |
Data Presentation
| Solvent | Temperature (°C) | Yield of this compound (%) | Yield of C-alkylated Isomers (%) | Unreacted 3,4-Difluorophenol (%) |
| Acetonitrile | 25 | 85 | 5 | 10 |
| DMF | 25 | 88 | 3 | 9 |
| Ethanol | 25 | 60 | 25 | 15 |
| Acetonitrile | 50 | 90 | 6 | 4 |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis [1]
Materials:
-
3,4-Difluorophenol (50 g)
-
Acetonitrile (500 ml)
-
Potassium carbonate (69 g)
-
Methyl iodide (32 ml)
-
Dichloromethane
-
Water
Procedure:
-
Dissolve 50 g of 3,4-difluorophenol in 500 ml of acetonitrile in a suitable reaction vessel.
-
Add 69 g of potassium carbonate to the solution.
-
Slowly add 32 ml of methyl iodide to the reaction mixture.
-
Allow the reaction to proceed at room temperature overnight.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into 500 ml of water and stir thoroughly.
-
Separate the organic phase.
-
Wash the aqueous phase with 100 ml of dichloromethane.
-
Combine the organic phases and wash with 300 ml of water.
-
Separate the organic phase and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Perform atmospheric distillation to remove the dichloromethane and residual acetonitrile.
-
Conduct reduced pressure distillation to purify the product. The colorless, transparent liquid of this compound is collected.
Visualizations
References
Technical Support Center: Purification of Crude 3,4-Difluoroanisole by Vacuum Distillation
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of crude 3,4-Difluoroanisole using vacuum distillation. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation the preferred method for purifying this compound? A1: Vacuum distillation is used to separate compounds at pressures below atmospheric pressure.[1][2] This technique lowers the boiling point of the liquid, which is crucial for thermally sensitive compounds or those with high boiling points at atmospheric pressure.[1][3][4] Using vacuum distillation for this compound minimizes the risk of thermal decomposition, ensuring a higher purity and yield of the final product.[1][5]
Q2: What is the approximate boiling point of this compound under vacuum? A2: The boiling point of a substance is dependent on the pressure. While the boiling point at atmospheric pressure is not readily available, a patented synthesis method indicates that this compound distills at a temperature range of 60°C to 120°C under vacuum pump pressure.[6] The exact boiling point will vary with the specific vacuum level achieved.
Q3: What are the essential safety precautions for vacuum distillation? A3: Safety is paramount. The primary risk is implosion due to the pressure difference. Always inspect glassware for any cracks, scratches, or defects before use.[5] Use a safety shield or conduct the procedure in a fume hood with the sash lowered. Ensure all components are securely clamped and that the vacuum is released slowly and carefully before disassembling the apparatus.
Q4: Can I use boiling chips for vacuum distillation? A4: No, boiling chips are ineffective under reduced pressure because the trapped air that promotes smooth boiling is removed by the vacuum.[2] Instead, use a magnetic stirrer and a PTFE-coated stir bar in the distilling flask to ensure smooth, even boiling and prevent bumping.[2][5]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆F₂O | [7][8] |
| Molecular Weight | 144.12 g/mol | [7][8] |
| Appearance | Colorless to almost colorless clear liquid | [7] |
| Density | 1.24 g/mL | [7] |
| Refractive Index (n20/D) | 1.47 | [7] |
| Purity (Typical) | ≥ 97% (GC) |[7] |
Table 2: Estimated Boiling Point of this compound at Reduced Pressures *
| Pressure (mmHg) | Estimated Boiling Point (°C) |
|---|---|
| 10 | ~60 - 75 |
| 5 | ~50 - 65 |
| 1 | ~35 - 50 |
Note: These values are estimates based on general principles and patent data.[6] The actual boiling point should be determined experimentally as it depends on the precise vacuum level and purity of the crude material.
Troubleshooting Guide
Issue 1: The system fails to achieve or maintain the target vacuum pressure.
-
Question: My vacuum pump is running, but I can't get the pressure low enough. What's wrong?
-
Answer:
-
Possible Causes:
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Leaks: The most common cause is a leak in the system.[9][10] This can occur at glass joints, tubing connections, or through cracks in the glassware.
-
Improperly Greased Joints: Joints that are poorly greased or use old, hardened grease will not seal effectively.
-
Contaminated Pump Oil: Water or solvent vapor can contaminate the vacuum pump oil, reducing its efficiency.[11]
-
Worn Pump Components: Seals or gaskets within the vacuum pump may be degraded.[9]
-
-
Solutions:
-
Leak Test: Check all glass-to-glass joints and tubing connections. Ensure they are snug and well-sealed. A high-vacuum grease should be applied thinly and evenly to all ground glass joints.
-
Inspect Glassware: Carefully examine all glassware for star cracks or fine fractures that can compromise the vacuum.[5]
-
Check Pump Oil: If the oil in the vacuum pump appears cloudy or milky, it is contaminated and must be changed according to the manufacturer's instructions.[11]
-
Isolate the Pump: Disconnect the pump from the distillation apparatus and connect it directly to a vacuum gauge to confirm it can reach its specified base pressure. If it cannot, the pump itself requires maintenance.
-
-
Issue 2: The crude material is bumping violently.
-
Question: My distillation is unstable, with liquid violently "bumping" into the condenser. How can I stop this?
-
Answer:
-
Possible Causes:
-
Superheating: The liquid is being heated above its boiling point without actually boiling, leading to sudden, violent vaporization.
-
Ineffective Agitation: As noted in the FAQs, boiling chips do not work under vacuum.[2] A static liquid will superheat easily.
-
Excessive Heating Rate: Applying heat too quickly can cause localized superheating.
-
-
Solutions:
-
Use a Magnetic Stirrer: This is mandatory. Add a clean, appropriately sized magnetic stir bar to the distilling flask before starting. Ensure it is spinning at a steady rate to agitate the entire liquid volume.[5]
-
Apply Heat Gradually: Use a heating mantle with a controller or an oil bath for even heat distribution. Increase the temperature slowly to allow the liquid to reach thermal equilibrium.[5]
-
Introduce a Fine Capillary: A very fine capillary tube can be inserted to introduce a steady stream of tiny bubbles, which act as nucleation points for smooth boiling.
-
-
Issue 3: The distillation rate is too slow or the product is not distilling at the expected temperature.
-
Question: I've reached the right pressure and temperature, but very little distillate is collecting. What should I do?
-
Answer:
-
Possible Causes:
-
Inaccurate Temperature or Pressure Reading: The thermometer might be improperly placed, or the manometer could be giving a false reading.
-
Insufficient Heat: The heating mantle may not be providing enough energy to overcome the heat loss to the surroundings and vaporize the liquid.
-
System Leak: A small, persistent leak can raise the system pressure, thereby increasing the boiling point of the compound.[9]
-
-
Solutions:
-
Check Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Increase Heat Slowly: Gradually increase the set point on the heating mantle. Observe for a "reflux ring" of condensing vapor rising up the distillation head; if it stops rising, a slight increase in heat is needed.[5]
-
Insulate the Apparatus: To minimize heat loss, wrap the distillation head and flask neck with glass wool or aluminum foil.[5]
-
Re-check for Leaks: Verify the vacuum level and re-inspect all joints and connections.
-
-
Issue 4: The final product is discolored or has low purity.
-
Question: My distillate is yellow/brown, not colorless. Why is it impure?
-
Answer:
-
Possible Causes:
-
Thermal Decomposition: The distillation temperature may still be too high, causing the this compound to degrade.[9]
-
Contamination from Bumping: Violent bumping can carry non-volatile impurities over into the condenser and receiving flask.
-
Inefficient Separation: If the crude material contains impurities with boiling points close to that of the product, a simple distillation may not be sufficient.
-
-
Solutions:
-
Improve Vacuum: A lower system pressure will further reduce the boiling point, minimizing the risk of thermal degradation.
-
Ensure Smooth Boiling: Use proper stirring to prevent bumping and carryover of impurities.
-
Collect Fractions: Do not combine the initial distillate (forerun), which contains low-boiling impurities, with the main product fraction. Stop the distillation before the flask goes completely dry to avoid distilling high-boiling impurities.
-
Use a Fractionating Column: For difficult separations, inserting a short, insulated Vigreux or packed column between the distilling flask and the distillation head can improve separation efficiency.
-
-
Experimental Workflow & Troubleshooting
Visualizations
Caption: Experimental workflow for vacuum distillation.
References
- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 2. Understanding Vacuum Distillation [sihaienergytech.com]
- 3. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 4. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 5. Purification [chem.rochester.edu]
- 6. CN105523904A - Method for preparing this compound - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | C7H6F2O | CID 568250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. njhjchem.com [njhjchem.com]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. agilent.com [agilent.com]
Troubleshooting low yield in 3,4-Difluoroanisole reactions
Welcome to the technical support center for 3,4-difluoroanisole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The following guides are presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound resulted in a low yield. What are the initial checks I should perform?
A1: When troubleshooting a low yield, it is essential to systematically verify the foundational parameters of your experiment. Start by confirming the purity of all reagents, including the this compound, catalyst, base, and solvents, as impurities can inhibit the reaction. Ensure that you are using a rigorously inert atmosphere (e.g., nitrogen or argon) and that your solvents have been properly degassed to remove oxygen, which can deactivate many catalysts.[1] Finally, double-check that the reaction temperature and duration are appropriate for the specific transformation you are attempting.
Q2: How do the fluorine substituents on this compound influence its reactivity?
A2: The two electron-withdrawing fluorine atoms significantly impact the electronic properties of the aromatic ring, making it electron-deficient. This electronic nature is favorable for Nucleophilic Aromatic Substitution (SNAr) reactions, as it stabilizes the negatively charged intermediate.[2][3] However, this same property can present challenges for reactions that involve an oxidative addition step, such as in palladium-catalyzed cross-coupling, which may require more electron-rich ligands or specialized catalysts to proceed efficiently.[4][5]
Q3: What are the most common side reactions observed when working with this compound?
A3: A common side reaction is the hydrolysis of the methoxy group to form 3,4-difluorophenol, which can occur under strong acidic or basic conditions, particularly at elevated temperatures. In the context of palladium-catalyzed cross-coupling reactions, common failure modes include catalyst deactivation, evidenced by the formation of palladium black, and the homocoupling of reaction partners.[1] For Suzuki couplings specifically, protodeboronation of the boronic acid partner is a frequent cause of low yield.[1]
Q4: I am synthesizing this compound from 3,4-difluorophenol and am getting a low yield. What could be the cause?
A4: The synthesis of this compound, typically via Williamson ether synthesis from 3,4-difluorophenol and an alkylating agent like methyl iodide, depends heavily on the base and solvent.[6] A common issue is incomplete deprotonation of the phenol. Ensure you are using a sufficiently strong and soluble base (e.g., potassium carbonate) in an appropriate polar aprotic solvent like acetonitrile.[6] Water in the reaction mixture can hydrolyze the alkylating agent and compete with the phenoxide, reducing the yield. Ensure all reagents and solvents are anhydrous.
Troubleshooting Guide 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are common with this compound due to its electron-deficient nature. Low yields often stem from suboptimal reaction parameters.
Q5: I am observing low conversion in my SNAr reaction. What are the likely causes?
A5: Several factors could be contributing to low conversion:
-
Insufficient Nucleophile Strength: SNAr reactions generally require potent nucleophiles. Anionic nucleophiles (e.g., alkoxides, thiolates) are significantly more reactive than their neutral counterparts.[7]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are highly recommended.[7][8] These solvents solvate the accompanying cation but leave the nucleophile relatively "naked" and more reactive. Polar protic solvents (e.g., water, alcohols) can form a solvent cage around the nucleophile through hydrogen bonding, drastically reducing its reactivity.[7]
-
Suboptimal Temperature: Many SNAr reactions require heating to overcome the activation energy, especially considering the strength of the carbon-fluorine bond.[8] Reaction temperatures can range from 75°C to over 175°C.[8]
Q6: Which of the two fluorine atoms is more susceptible to substitution?
A6: The regioselectivity of substitution is complex and is influenced by the combined electronic effects of the methoxy group and the two fluorine atoms. The methoxy group is an activating group for electrophilic substitution but a deactivating group for nucleophilic substitution at the ortho and para positions due to its electron-donating resonance effect. The fluorine atoms activate the ring for nucleophilic attack. The outcome often depends on the specific nucleophile and reaction conditions, and a mixture of isomers can sometimes be formed.
Data Presentation: Solvent Effects in SNAr Reactions
| Solvent Type | Examples | Effect on Nucleophile | Typical Reaction Rate |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Minimally solvated, highly reactive | Fast |
| Polar Protic | Water, Ethanol, Methanol | Heavily solvated, low reactivity | Slow or No Reaction |
| Non-Polar | Toluene, Hexane | Poor solubility of ionic reagents | Very Slow or No Reaction |
Visualization: Key Factors for Successful SNAr
Caption: A diagram showing the critical components for achieving a high yield in SNAr reactions.
Troubleshooting Guide 2: Buchwald-Hartwig Amination
This cross-coupling reaction is a powerful tool for C-N bond formation but requires careful optimization.
Q7: My Buchwald-Hartwig amination on a bromo-3,4-difluoroanisole substrate is failing. How should I approach optimization?
A7: A low yield in a Buchwald-Hartwig reaction points to a suboptimal combination of the catalyst, ligand, base, or solvent. A systematic screening of these components is the most effective troubleshooting strategy.[9]
-
Catalyst and Ligand: This is the most critical component. The choice of phosphine ligand dramatically affects the reaction outcome. For electron-deficient aryl halides, bulky, electron-rich ligands such as XPhos, SPhos, or Xantphos are often successful.[10][11] The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also be varied.[10][11] Using modern, air-stable palladium pre-catalysts (e.g., XPhos Pd G3) can improve reproducibility.[1]
-
Base: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium or potassium tert-butoxide (NaOtBu, KOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[11]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are standard choices.[10]
-
Temperature: While thermal heating is common, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.[10][11]
Data Presentation: Buchwald-Hartwig Optimization Parameters
| Component | Common Options | Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3 | Pre-catalysts offer higher stability and activity. |
| Ligand | XPhos, SPhos, RuPhos, Xantphos | Bulky, electron-rich ligands are often required. |
| Base | KOtBu, NaOtBu, Cs₂CO₃, K₃PO₄ | Base strength and solubility impact reaction rate. |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and thoroughly degassed. |
| Temperature | 80 - 110 °C (Thermal), 100 - 150 °C (Microwave) | Higher temperatures may be needed but can cause degradation. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Setup: To an oven-dried vial or flask, add the aryl halide (1.0 eq), the amine (1.2 eq), the base (e.g., KOtBu, 1.4 eq), and the ligand (e.g., XPhos, 10 mol %).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reagent Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 5 mol %) to the vessel. Then, add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualization: Workflow for Buchwald-Hartwig Optimization
Caption: A step-by-step workflow for optimizing a Buchwald-Hartwig amination reaction.
Troubleshooting Guide 3: Suzuki-Miyaura Cross-Coupling
Low yields in Suzuki couplings involving electron-deficient systems like this compound derivatives are common and can be systematically addressed.
Q8: My Suzuki coupling reaction is giving a poor yield, with significant starting material remaining. What should I investigate?
A8: Failure in a Suzuki coupling often relates to reagent stability, catalyst activity, or improper reaction conditions.
-
Reagent Quality and Stability: Verify the quality of your boronic acid. Electron-deficient boronic acids are particularly susceptible to protodeboronation, a side reaction that consumes the reagent.[1] Using a fresh bottle or switching to a more stable boronic acid derivative, such as a pinacol or MIDA boronate, can resolve this issue.[1]
-
Catalyst System Deactivation: Ensure your palladium catalyst is active. The formation of palladium black indicates catalyst decomposition.[1] Use a fresh catalyst and consider screening different ligands. Bulky phosphine ligands (e.g., Buchwald ligands) are often necessary for coupling electron-deficient halides.[1][5]
-
Base and Solvent Purity: The base (e.g., K₃PO₄, Cs₂CO₃) must be finely powdered and dry.[1][5] Solvents must be anhydrous and rigorously degassed. Oxygen can rapidly deactivate the active Pd(0) catalyst.[1]
-
Insufficient Temperature: Some challenging couplings may require higher temperatures. Incrementally increase the temperature while monitoring for any product degradation.[1]
Data Presentation: Common Conditions for Suzuki Coupling
| Component | Common Options | Considerations |
| Aryl Halide | Ar-I, Ar-Br, Ar-OTf | Reactivity: I > Br > OTf >> Cl |
| Boron Reagent | Ar-B(OH)₂, Ar-B(pin), Ar-BF₃K | B(pin) and BF₃K salts offer greater stability. |
| Catalyst/Ligand | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G4 | Challenging couplings often require advanced catalysts.[12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Base choice affects both transmetalation and side reactions.[1][13] |
| Solvent System | Dioxane/H₂O, THF/H₂O, Toluene, DMF | Water is often necessary but must be used judiciously.[1][13] |
Visualization: Logical Troubleshooting for Suzuki Coupling
Caption: A step-by-step workflow for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 5. reddit.com [reddit.com]
- 6. CN105523904A - Method for preparing this compound - Google Patents [patents.google.com]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 9. bristol.ac.uk [bristol.ac.uk]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. real.mtak.hu [real.mtak.hu]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Identifying impurities in 3,4-Difluoroanisole by NMR and mass spectrometry
Technical Support Center: 3,4-Difluoroanisole Analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. It focuses on the identification of impurities using NMR and mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might find in my this compound sample?
Impurities in a synthesized chemical can generally be categorized as follows:
-
Unreacted Starting Materials: The most common impurity is often the starting material, 3,4-difluorophenol, if the synthesis reaction (e.g., methylation) did not go to completion.[1][2][3]
-
Reagent-Related Impurities: Residual reagents or byproducts from the synthetic process. For instance, if using Williamson ether synthesis, residual methylating agents or their byproducts could be present.[2]
-
Isomeric Impurities: Depending on the synthetic route, isomers such as 2,3-difluoroanisole or 3,5-difluoroanisole might be formed as side products.[4]
-
Residual Solvents: Common laboratory solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane, acetone) are frequently observed in NMR spectra.[5][6]
-
Environmental Contaminants: Water (H₂O) is a very common contaminant, appearing as a broad peak in ¹H NMR.[7] Aliphatic grease from glassware is also common.[8]
Q2: I see extra peaks in my ¹H NMR spectrum. How can I determine if they are impurities?
Identifying unknown peaks is a common challenge in spectral analysis.[9] Here is a systematic approach:
-
Check the Solvent and TMS Peaks: First, identify the residual solvent peak (e.g., ~7.26 ppm for CDCl₃) and the TMS peak (0 ppm).
-
Look for Common Contaminants: Compare the chemical shifts of the unknown signals to published data for common lab solvents.[6][10] Water typically appears as a broad singlet whose position varies with solvent and concentration.[7] Aliphatic grease gives characteristic signals between 0.8 and 2.0 ppm.[8]
-
Analyze Integration Values: The relative integration of the impurity peaks compared to your product peaks can give you an idea of the concentration of the impurity. If an integration value is very small and does not fit the expected proton ratio of your molecule, it is likely an impurity.
-
Examine Peak Multiplicity: The splitting pattern (singlet, doublet, triplet, etc.) provides information about neighboring protons. If a peak's multiplicity is inconsistent with the this compound structure, it could be an impurity.
-
Compare with Known Spectra: Compare your spectrum with a reference spectrum of pure this compound.[11]
Q3: An unknown peak is present in my spectrum that is not a solvent. What is the next step?
If the impurity is not a common solvent, it is likely a synthesis-related impurity.
-
Check for Starting Material: Compare the unknown peaks with the NMR spectrum of your starting material, 3,4-difluorophenol.[12][13] The phenolic -OH proton is a key indicator, though it can be broad and its chemical shift can vary.
-
Consider Isomers: Isomeric impurities can be challenging to identify as they may have similar peak patterns. Careful analysis of coupling constants in both ¹H and ¹⁹F NMR can help distinguish them.
-
Utilize 2D NMR: Techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are powerful tools for piecing together the structure of an unknown impurity.[7]
-
Run a Mass Spectrum: Mass spectrometry is an excellent complementary technique to determine the molecular weight of the impurity.
Q4: How can mass spectrometry help identify an unknown impurity?
Mass spectrometry provides the mass-to-charge ratio (m/z) of your compound and its fragments, which is invaluable for identification.
-
Find the Molecular Ion Peak (M⁺): The peak with the highest m/z value will often correspond to the molecular ion of the compound, revealing its molecular weight.[14] this compound has a molecular weight of 144.12 g/mol .[11] An impurity like 3,4-difluorophenol will have a molecular ion peak at m/z ≈ 130.09.[1]
-
Analyze the Fragmentation Pattern: The way a molecule breaks apart (fragments) in the mass spectrometer is characteristic of its structure.[15] For an anisole derivative, common losses include the methyl group (-CH₃, a loss of 15 mass units) or the entire methoxy group (-OCH₃, a loss of 31 mass units).[16] Analyzing these fragments can confirm the structure of both your product and any impurities.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, allowing you to determine the elemental formula of the impurity, which greatly simplifies its identification.
Troubleshooting Guides & Data
Impurity Identification Workflow
The following diagram outlines a logical workflow for identifying unknown signals in your spectra.
Caption: Troubleshooting workflow for impurity identification.
NMR Data for this compound and Potential Impurities
The following table summarizes typical ¹H NMR chemical shifts for the main compound and likely impurities. Note that exact shifts can vary based on the solvent used.[6]
| Compound | Structure | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Other Protons (δ, ppm) |
| This compound |
| ~ 6.8 - 7.2 | ~ 3.7 - 3.9 (s) | N/A |
| 3,4-Difluorophenol [12] |
| ~ 6.7 - 7.1 | N/A | ~ 5.0 - 6.0 (br s, -OH) |
| 2,3-Difluoroanisole [4] |
| ~ 6.9 - 7.2 | ~ 3.9 (s) | N/A |
Mass Spectrometry Data
This table shows the expected molecular ion (M⁺) and key fragment m/z values.
| Compound | Molecular Formula | Molecular Weight | Expected M⁺ (m/z) | Key Fragments (m/z) |
| This compound | C₇H₆F₂O | 144.12 | 144 | 129 (M-CH₃)⁺, 101 (M-CH₃-CO)⁺ |
| 3,4-Difluorophenol [1] | C₆H₄F₂O | 130.09 | 130 | 102 (M-CO)⁺, 75 (M-CO-HCN)⁺ |
| 2,3-Difluoroanisole | C₇H₆F₂O | 144.12 | 144 | 129 (M-CH₃)⁺ |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of your this compound sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) using a clean glass pipette. Ensure the solvent contains a TMS (tetramethylsilane) internal standard (0.03-0.05% v/v).
-
Dissolution: Cap the NMR tube and gently invert it several times to fully dissolve the sample. If the sample does not dissolve completely, you can use gentle vortexing or sonication. Poor solubility can lead to broad peaks.[5]
-
Transfer and Shim: Place the NMR tube into the spectrometer's spinner turbine, wipe the outside of the tube clean, and insert it into the magnet. Perform shimming to optimize the magnetic field homogeneity and obtain sharp peaks.
-
Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument parameters.
Protocol 2: Sample Preparation for GC-MS Analysis
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilution: Dissolve and dilute the sample to the mark with a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate). This creates a 1 mg/mL stock solution.
-
Working Solution: Perform a further dilution by transferring 100 µL of the stock solution into a 2 mL GC vial and adding 900 µL of the same solvent to make a final concentration of 100 µg/mL.
-
Injection: Cap the vial and place it in the autosampler of the GC-MS system. Inject 1 µL of the sample into the instrument.
-
Analysis: Run a suitable GC temperature program to separate the components, followed by mass spectral analysis using electron ionization (EI) at a standard energy of 70 eV.[17]
Logical Relationships in Synthesis
The following diagram illustrates the relationship between the desired product and common synthesis-related impurities.
Caption: Synthetic origin of potential impurities.
References
- 1. 3,4-Difluorophenol | C6H4F2O | CID 75927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anisole can be prepared by the action of methyl iodide class 12 chemistry CBSE [vedantu.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. epfl.ch [epfl.ch]
- 11. This compound | C7H6F2O | CID 568250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. 3,4-Difluorophenol (2713-33-9) 1H NMR spectrum [chemicalbook.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. whitman.edu [whitman.edu]
- 17. uni-saarland.de [uni-saarland.de]
Strategies to improve the regioselectivity of reactions with 3,4-Difluoroanisole
Welcome to the technical support center for 3,4-Difluoroanisole. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving regioselectivity in chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in reactions with this compound?
A1: The regioselectivity is governed by a complex interplay of electronic and steric effects from the three substituents on the benzene ring:
-
Methoxy Group (-OCH₃): This is a strong electron-donating group, making it a powerful activating group and an ortho, para-director for Electrophilic Aromatic Substitution (EAS). It is also an excellent Directed Metalation Group (DMG) for ortho-lithiation.
-
Fluorine Atoms (-F): Fluorine is an electronegative, electron-withdrawing atom. This deactivates the ring towards EAS but still directs incoming electrophiles to the ortho and para positions. Crucially, the strong inductive effect of fluorine activates the ring for Nucleophilic Aromatic Substitution (SNAr), where the fluorine atoms can act as leaving groups.
-
Steric Hindrance: The presence of substituents at three adjacent positions (1, 3, 4) creates steric congestion that can influence the accessibility of certain positions to bulky reagents.
Q2: Which positions on the this compound ring are most reactive?
A2: The most reactive positions depend entirely on the type of reaction being performed:
-
For Electrophilic Aromatic Substitution (EAS): The positions ortho and para to the strongly activating methoxy group are most reactive. These are C2, C6, and C5.
-
For Directed ortho-Metalation (DoM): The positions ortho to the methoxy directing group, C2 and C6, are the most acidic and prone to deprotonation by strong bases.
-
For Nucleophilic Aromatic Substitution (SNAr): The positions bearing the fluorine atoms, C3 and C4, are activated for nucleophilic attack due to the electron-withdrawing nature of the halogens.
Troubleshooting Guide: Electrophilic Aromatic Substitution (EAS)
Electrophilic substitutions on this compound are primarily directed by the powerful methoxy group to positions 2, 5, and 6. Achieving selectivity can be challenging.
Issue: Poor regioselectivity during halogenation, nitration, or Friedel-Crafts reactions, resulting in a mixture of 2-, 5-, and 6-substituted isomers.
| Possible Cause | Suggested Solutions |
| Dominant Activating Effect of -OCH₃ | The methoxy group strongly activates all available ortho and para positions, leading to competitive reactions. |
| Steric Crowding | The C2 and C6 positions are more sterically hindered than the C5 position, but electronic effects can still lead to substitution at these sites. |
| Reaction Conditions | Temperature and solvent can significantly influence the kinetic vs. thermodynamic product distribution. |
Strategies for Improving EAS Regioselectivity
-
Steric Control: Employ bulkier reagents or catalysts. The increased steric demand will favor substitution at the less hindered C5 (para) position over the more crowded C2 and C6 (ortho) positions.
-
Temperature Modulation: Running the reaction at lower temperatures often favors the formation of the thermodynamically more stable para-isomer (C5-substituted product).
-
Solvent Optimization: The choice of solvent can influence the distribution of isomers. It is recommended to screen a range of solvents with varying polarities.
Diagram: EAS Directing Effects
Caption: Directing influences on electrophilic aromatic substitution.
Troubleshooting Guide: Directed ortho-Metalation (DoM)
The methoxy group is a powerful directing group for metalation, making the C2 and C6 positions susceptible to deprotonation by strong organolithium bases.
Issue: Lack of selectivity between C2 and C6 during lithiation, or incomplete reaction.
| Possible Cause | Suggested Solutions |
| Similar Proton Acidity | The protons at C2 and C6 have comparable acidities, leading to a mixture of lithiated intermediates. |
| Base Strength/Sterics | The choice of organolithium base and additives can affect both the reactivity and selectivity of the deprotonation. |
| Reaction Temperature | Low temperatures are critical to maintain the stability of the aryllithium intermediate and prevent side reactions. |
Strategies for Improving DoM Regioselectivity
-
Base and Additive Screening:
-
Use n-BuLi or sec-BuLi as the primary base.
-
Incorporate an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), which breaks down alkyllithium aggregates, increasing the effective basicity and reaction rate.
-
Experiment with bulkier bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to potentially favor deprotonation at the sterically less encumbered C6 position.
-
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C throughout the addition of the base and the subsequent electrophilic quench to ensure the stability of the lithiated species.
Diagram: DoM Workflow
Caption: General workflow for directed ortho-metalation (DoM).
Representative Protocol: Regioselective Iodination via DoM
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagents: The flask is charged with this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Base Addition: A solution of sec-butyllithium (s-BuLi) (1.1 eq) is added dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1 hour.
-
Electrophilic Quench: A solution of iodine (I₂) (1.2 eq) in anhydrous THF is added dropwise. The reaction is stirred for an additional 2 hours at -78 °C.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate, followed by water. The mixture is allowed to warm to room temperature.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the ortho-iodinated product(s).
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
The two fluorine atoms at C3 and C4 are potential leaving groups in SNAr reactions. Selectivity depends on the stability of the intermediate Meisenheimer complex.
Issue: A mixture of C3 and C4 substitution products is formed, or the reaction proceeds slowly.
| Possible Cause | Suggested Solutions |
| Competitive Attack Sites | The stability of the anionic intermediates resulting from nucleophilic attack at C3 and C4 can be similar, leading to a mixture of regioisomers. |
| Steric Effects | The methoxy group at C1 creates a more sterically hindered environment around the C3 position compared to the C4 position. |
| Poor Leaving Group/Deactivation | While fluorine is a good leaving group in SNAr, the electron-donating methoxy group can disfavor the reaction by destabilizing the negative charge in the Meisenheimer complex. |
Strategies for Improving SNAr Regioselectivity
-
Leverage Sterics: Use a sterically bulky nucleophile. The steric hindrance from the adjacent methoxy group will disfavor attack at the C3 position, thereby increasing the proportion of the C4-substituted product.
-
Optimize Reaction Conditions:
-
Solvent: Use polar aprotic solvents like DMSO or DMF, which are effective at solvating the charged Meisenheimer intermediate.
-
Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the temperature, but monitor for potential decomposition.
-
-
Choice of Nucleophile: Employ strong nucleophiles (e.g., sodium methoxide, sodium thiophenoxide, primary/secondary amines) to facilitate the reaction.
Diagram: SNAr Meisenheimer Intermediates
Caption: Competing pathways for nucleophilic aromatic substitution.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Direct C-F or C-H bond activation for cross-coupling is challenging and often lacks selectivity. A more robust and controllable strategy involves a two-step sequence: regioselective installation of a reactive handle (Br, I, OTf), followed by a standard cross-coupling reaction.
Issue: Failure to achieve regioselective cross-coupling.
| Possible Cause | Suggested Solutions |
| Inert C-H and C-F Bonds | Direct coupling from native C-H or C-F bonds is difficult to control due to multiple potential reaction sites and high activation barriers. |
| Poor Catalyst Performance | Catalyst deactivation, incorrect ligand choice, or suboptimal reaction conditions can lead to low yields in the coupling step. |
Recommended Two-Step Strategy
-
Regioselective Functionalization: Introduce a bromine or iodine atom with high regioselectivity using the EAS or DoM methods described above. For example, to functionalize the C2 position, use the DoM protocol followed by an iodine quench. To functionalize the C5 position, use a sterically demanding EAS bromination.
-
Cross-Coupling Reaction: Use the resulting aryl halide in a well-established cross-coupling reaction, such as:
-
Suzuki-Miyaura Coupling: React with a boronic acid or ester.
-
Buchwald-Hartwig Amination: React with an amine.
-
Stille Coupling: React with an organostannane reagent.
-
Diagram: Two-Step Cross-Coupling Workflow
Caption: A robust two-step strategy for regioselective cross-coupling.
Overcoming challenges in the scale-up of 3,4-Difluoroanisole synthesis
Welcome to the Technical Support Center for the synthesis of 3,4-difluoroanisole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up and execution of this synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when following the common synthetic route of methylating 3,4-difluorophenol.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation (Incomplete Reaction) | 1. Inactive or Insufficient Base: The base (e.g., potassium carbonate) is crucial for deprotonating the phenol. If it is old, has absorbed moisture, or if an insufficient amount is used, the reaction will not proceed efficiently. | - Use freshly dried, high-purity base. - Ensure a sufficient molar excess of the base is used (typically 1.5 to 2 equivalents relative to the phenol). |
| 2. Poor Quality Methylating Agent: Methyl iodide can degrade over time. | - Use a fresh bottle of methyl iodide or distill it before use. | |
| 3. Low Reaction Temperature: While the reaction can proceed at room temperature, lower temperatures can significantly slow down the reaction rate. | - Consider gently heating the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate, but monitor for potential side reactions. | |
| 4. Insufficient Reaction Time: The reaction may require an extended period to reach completion, especially at room temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, allow the reaction to stir for a longer period (e.g., 24-48 hours). | |
| Low Yield of Isolated Product | 1. Sub-optimal Work-up Procedure: Product can be lost during the aqueous work-up and extraction phases. | - Ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). - Perform multiple extractions (2-3 times) to maximize the recovery of the product from the aqueous layer. |
| 2. Volatility of the Product: this compound is a relatively volatile liquid, and product can be lost during solvent removal. | - Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature to avoid excessive evaporation of the product. | |
| 3. Inefficient Purification: Product loss can occur during distillation or chromatography. | - For vacuum distillation, ensure the system is well-sealed to maintain a stable vacuum. - If using column chromatography, select an appropriate solvent system to ensure good separation and recovery. | |
| Presence of Impurities in the Final Product | 1. Unreacted Starting Material: Incomplete reaction will leave residual 3,4-difluorophenol. | - Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. - The acidic nature of the phenol allows for its removal by washing the organic phase with a dilute aqueous base (e.g., 5% NaOH solution) during the work-up. |
| 2. Di-methylation or C-alkylation Products: While less common with phenols, under certain conditions, side reactions on the aromatic ring can occur. | - Use milder reaction conditions and avoid excessively high temperatures. - Careful purification by fractional distillation or column chromatography may be required to separate these isomers. | |
| 3. Residual Solvent: Solvents used in the reaction or work-up may be present in the final product. | - Ensure the product is thoroughly dried under vacuum after purification. Gentle heating can aid in the removal of residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of 3,4-difluorophenol with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.[1]
Q2: What are the key safety precautions to consider during this synthesis?
Methyl iodide is a toxic and volatile substance and should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if moisture-sensitive reagents are used.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane) should be used to achieve good separation between the starting material (3,4-difluorophenol) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What is the best method for purifying the crude this compound?
After the initial work-up, the crude product can be purified by vacuum distillation.[1] This method is effective for separating the desired product from less volatile impurities and the reaction solvent. For higher purity, column chromatography using silica gel may also be employed.
Q5: Are there any common side reactions to be aware of?
While the O-methylation of phenols is generally a high-yielding reaction, potential side reactions can include C-alkylation of the aromatic ring, although this is less common. Incomplete reaction leading to the presence of the starting phenol is the most frequent "side product."
Quantitative Data
The following table summarizes the quantitative data from a literature-reported synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 3,4-Difluorophenol | [1] |
| Reagents | Methyl Iodide, Potassium Carbonate | [1] |
| Solvent | Acetonitrile | [1] |
| Scale of Reaction (Starting Material) | 50 g | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | Overnight | [1] |
| Yield of this compound | 32 g | [1] |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is based on a reported literature procedure.[1]
Materials:
-
3,4-Difluorophenol (50 g)
-
Potassium Carbonate (69 g)
-
Methyl Iodide (32 mL)
-
Acetonitrile (500 mL)
-
Dichloromethane (100 mL)
-
Water (500 mL + 300 mL)
Procedure:
-
In a suitable reaction vessel, dissolve 50 g of 3,4-difluorophenol in 500 mL of acetonitrile.
-
To this solution, add 69 g of potassium carbonate.
-
Slowly add 32 mL of methyl iodide to the reaction mixture with stirring.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction for completion by TLC.
-
Once the reaction is complete, pour the reaction mixture into 500 mL of water and stir thoroughly.
-
Transfer the mixture to a separatory funnel and separate the lower organic layer.
-
To the organic layer, add 100 mL of dichloromethane and 300 mL of water. Wash the organic layer thoroughly.
-
Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter off the drying agent and concentrate the organic phase by atmospheric distillation to remove the bulk of the solvent.
-
Purify the crude product by vacuum distillation. The product will distill as a colorless and transparent liquid at a temperature of up to 120 °C under a vacuum of 0.7.
-
The final yield of this compound is approximately 32 g.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 3,4-Difluoroanisole Derivatives
This guide provides essential information for researchers, scientists, and drug development professionals on safely managing potentially exothermic reactions during the synthesis of 3,4-Difluoroanisole and its subsequent derivatives. It includes troubleshooting advice, frequently asked questions, and detailed protocols to ensure reaction control, maximize product yield, and maintain a safe laboratory environment.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway and why is it a significant concern in these syntheses? A1: A thermal runaway is a situation where an exothermic reaction becomes uncontrollable. The heat generated by the reaction increases its rate, which in turn generates even more heat, creating a dangerous, self-accelerating cycle.[1] This is a primary concern because if the heat is not dissipated effectively, it can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, fire, or explosion.[1][2] The risk is often greater during scale-up, as the surface-area-to-volume ratio decreases, making heat removal less efficient.[1]
Q2: Which steps in the synthesis of this compound and its derivatives are most likely to be exothermic? A2: Several common synthetic steps are known to be highly exothermic. While the methylation of 3,4-difluorophenol to form the anisole core is typically manageable, subsequent derivatization steps often involve highly energetic reagents.[3][4] Key examples include:
-
Nitration: Introducing a nitro group onto an aromatic ring, often using a mixture of nitric and sulfuric acids, is a classic exothermic reaction.[5]
-
Metalation/Lithiation: Reactions using organolithium reagents like n-butyl lithium (n-BuLi) to create a carbanion for further functionalization are extremely exothermic and require very low temperatures (e.g., -65°C) for control.[3]
-
Halogenation: Certain halogenation reactions can release significant amounts of heat.
-
Reduction: The reduction of nitro groups, for instance, using catalytic hydrogenation, can be exothermic, especially at higher pressures and temperatures.[6][7]
Q3: How does poor temperature control affect my product yield and purity? A3: Inadequate temperature control can severely compromise the reaction outcome. Elevated temperatures can provide the necessary activation energy for undesired side reactions, leading to the formation of impurities that may be difficult to separate from the target molecule.[1] Furthermore, starting materials, intermediates, or even the final product may be thermally unstable and decompose at excessive temperatures, directly reducing the overall yield.[1]
Q4: What are the essential safety precautions to take before starting a potentially exothermic reaction? A4: Safety is paramount. A thorough risk assessment should be conducted before any experiment, especially when scaling up.[1] Key precautions include:
-
Proper Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.[1][8]
-
Adequate Cooling Capacity: Ensure the cooling system (e.g., ice-salt bath, dry ice/acetone bath, or cryocooler) is capable of handling the maximum potential heat output of the reaction. Have a secondary cooling bath ready.[1]
-
Inert Atmosphere: For moisture- and air-sensitive reagents like n-BuLi, ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Controlled Reagent Addition: Use a syringe pump or a dropping funnel for slow, controlled addition of the limiting reagent. This is the primary method for controlling the rate of heat generation.[1]
-
Continuous Monitoring: Use a low-temperature thermometer or probe to monitor the internal reaction temperature continuously.
Section 2: Troubleshooting Guide
| Problem | Potential Causes | Solutions & Preventive Measures |
| Rapid, Uncontrolled Temperature Rise | 1. Reagent addition rate is too fast.2. Inadequate cooling bath capacity or contact.3. Insufficient solvent volume (reaction is too concentrated).4. Poor stirring, leading to localized "hot spots." | Immediate Actions: 1. Stop reagent addition immediately.2. Lower the cooling bath temperature or add more coolant (e.g., dry ice).3. If safe, add pre-chilled solvent to dilute the reaction mixture.Preventive Measures: 1. Use a syringe pump for precise, slow addition.2. Ensure the reaction flask is sufficiently immersed in the cooling bath.3. Use an appropriate solvent volume to help dissipate heat.4. Use an overhead stirrer for viscous mixtures or a properly sized stir bar for efficient mixing. |
| Low Product Yield or Significant Impurity Formation | 1. Localized overheating due to poor mixing or fast addition, causing side reactions or decomposition.[1]2. Reaction temperature was too high or too low for optimal selectivity.3. Impurities in starting materials or reagents. | Solutions: 1. Improve stirring and slow down the addition rate.2. Maintain the recommended temperature range for the specific reaction. Consider a "reverse addition" (adding the substrate to the reagent).3. Use purified starting materials and freshly titrated or new reagents.4. Analyze impurities using techniques like GC-MS to identify potential side reactions and adjust conditions accordingly.[10] |
| Reaction Fails to Initiate or is Sluggish | 1. Temperature is too low, preventing the reaction from reaching its activation energy.2. Reagents (especially organometallics like n-BuLi) may have degraded.3. Presence of quenching impurities (e.g., water). | Solutions: 1. Remove the cooling bath and allow the reaction to warm by a few degrees while monitoring closely; re-cool immediately if an exotherm begins.2. Use freshly opened reagents or titrate organometallic solutions before use.3. Ensure all glassware is rigorously dried and solvents are anhydrous. |
Section 3: Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from established literature procedures.[3][4]
Materials:
-
3,4-Difluorophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methyl Iodide (CH₃I)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluorophenol in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the solution.
-
Cool the flask in an ice-water bath to manage the initial, mild exotherm upon reagent addition.
-
Slowly add methyl iodide to the stirred suspension dropwise over 20-30 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and stir thoroughly.
-
Transfer the mixture to a separatory funnel. Extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the this compound by distillation.
Protocol 2: General Procedure for Managing a Highly Exothermic Step (e.g., Ortho-Lithiation)
This protocol outlines the critical steps for controlling a highly exothermic reaction, such as the lithiation of this compound.[3]
Setup:
-
Thoroughly dry all glassware in an oven and assemble it hot under a stream of inert gas (nitrogen or argon).
-
Equip a three-neck flask with a low-temperature thermometer, a rubber septum for reagent addition, and a gas inlet.
-
Prepare a cooling bath (e.g., dry ice/acetone) capable of reaching and maintaining temperatures as low as -78°C.
Procedure:
-
Charge the flask with the substrate (e.g., this compound) and an anhydrous solvent (e.g., THF).
-
Cool the solution to the target temperature (e.g., -65°C to -78°C) and ensure the temperature is stable.
-
Draw the organolithium reagent (e.g., n-butyl lithium) into a syringe.
-
Critical Step: Add the organolithium reagent drop by drop via a syringe pump at a very slow rate. The internal temperature should not rise by more than 2-3°C during the addition.
-
After the addition is complete, stir the reaction at the low temperature for the specified time, monitoring for any delayed exotherm.
-
Quenching: Quench the reaction at the low temperature by the slow, dropwise addition of the electrophile (e.g., DMF).[3] This step can also be exothermic and requires careful control.
-
Once the second addition is complete, allow the reaction to warm slowly to room temperature before proceeding with the aqueous workup.
Data Presentation: Reaction Parameters
Table 1: Example Reagent Stoichiometry for this compound Synthesis[3][4]
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Example Mass/Volume |
| 3,4-Difluorophenol | 1.0 | 130.09 | 50.0 g |
| Potassium Carbonate | 1.3 | 138.21 | 69.0 g |
| Methyl Iodide | 1.3 | 141.94 | 32.0 mL |
| Acetonitrile | - | 41.05 | 500 mL |
Table 2: Recommended Temperature Control for Common Exothermic Reactions
| Reaction Type | Reagents | Typical Temperature Range | Cooling Method |
| Nitration | HNO₃ / H₂SO₄ | 0°C to 50°C | Ice or Ice-Salt Bath |
| Lithiation | n-BuLi, s-BuLi | -78°C to -60°C[3] | Dry Ice / Acetone or Isopropanol |
| Reduction (Catalytic) | H₂, Pd/C | 20°C to 75°C[5] | Water Bath / Chiller |
| Fluorination | Anhydrous HF | 0°C to 25°C[9] | Ice Bath |
Section 4: Visual Guides
The following diagrams illustrate key workflows for managing exothermic reactions.
Caption: General workflow for the safe execution of a highly exothermic reaction.
Caption: Decision tree for troubleshooting a sudden temperature excursion.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. guidechem.com [guidechem.com]
- 4. CN105523904A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Removal of unreacted starting materials from 3,4-Difluoroanisole products
Welcome to the technical support center for the purification of 3,4-Difluoroanisole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on removing unreacted starting materials and other impurities from your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis?
The most common impurities are unreacted starting materials, namely 3,4-difluorophenol and the methylating agent (e.g., methyl iodide). Other potential impurities can include residual solvent from the reaction (such as acetonitrile or DMF), and by-products from side reactions.[1][2]
Q2: How can I remove unreacted 3,4-difluorophenol from my this compound product?
Unreacted 3,4-difluorophenol, being acidic, can be effectively removed by a liquid-liquid extraction with a basic aqueous solution. Washing the crude organic phase with a dilute solution of sodium hydroxide or potassium carbonate will deprotonate the phenol, making it soluble in the aqueous layer, thus separating it from the desired this compound product.
Q3: How do I remove residual methyl iodide from the product?
Methyl iodide is a volatile compound (boiling point: 42.4 °C) and can typically be removed by evaporation under reduced pressure (e.g., using a rotary evaporator).[3] Fractional distillation is also a very effective method for separating methyl iodide from the higher-boiling this compound.
Q4: Which purification technique is most suitable for achieving high purity (>99%) of this compound?
For achieving high purity, a multi-step approach is often the most effective. This typically involves an initial extractive workup to remove the bulk of acidic and water-soluble impurities, followed by distillation (atmospheric or vacuum) to separate the product from non-volatile impurities and starting materials with significantly different boiling points.[2] For very fine purification to remove closely related isomers or other persistent impurities, column chromatography may be necessary.[4]
Q5: How can I assess the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective methods for assessing the purity of this compound.[4] These techniques can identify and quantify the main product as well as any remaining impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Solution |
| Product loss during aqueous extraction. | Ensure the pH of the aqueous wash is not too high, as this can sometimes lead to hydrolysis of the ether product, although this is generally not a major issue for anisoles. Minimize the number of washes while ensuring complete removal of impurities. |
| Incomplete extraction of the product from the aqueous layer. | After the reaction workup, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover all of the product. |
| Co-distillation with a lower-boiling impurity. | If using distillation, ensure the fraction collection is done carefully to separate the desired product from lower and higher boiling point fractions. Use a fractionating column for better separation. |
| Product is too soluble in the recrystallization solvent (if applicable). | If recrystallization is attempted, select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
Issue 2: Presence of Starting Material (3,4-difluorophenol) in the Final Product
| Possible Cause | Solution |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the 3,4-difluorophenol has been consumed before starting the workup.[2] |
| Inefficient basic wash. | Increase the concentration of the basic solution (e.g., from 1M to 2M NaOH) or perform additional washes. Ensure vigorous mixing during the extraction to maximize contact between the organic and aqueous phases. |
| Emulsion formation during extraction. | To break emulsions, you can try adding brine (saturated NaCl solution) or passing the mixture through a pad of celite. |
Issue 3: Discolored Product (Yellow or Brown)
| Possible Cause | Solution |
| Presence of colored impurities. | If the discoloration persists after extraction and distillation, consider passing the product through a short plug of silica gel or activated charcoal to remove colored impurities. |
| Thermal degradation during distillation. | If the product is sensitive to high temperatures, use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition. |
Data Presentation: Comparison of Purification Methods
| Purification Method | Target Impurity | Principle of Separation | Typical Purity Achieved | Advantages | Disadvantages |
| Liquid-Liquid Extraction (Basic Wash) | 3,4-Difluorophenol | Acid-base chemistry | >95% (product purity) | Simple, fast, and effective for removing acidic impurities. | May not remove non-acidic impurities. Can lead to emulsions. |
| Distillation (Atmospheric or Vacuum) | Methyl Iodide, Solvents, High-boiling impurities | Difference in boiling points | >99% | Highly effective for separating compounds with different volatilities. Can be scaled up. | Requires careful control of temperature and pressure. Not suitable for thermally sensitive compounds. |
| Column Chromatography | Isomeric impurities, other closely-related by-products | Differential adsorption on a stationary phase | >99.5% | Can separate compounds with very similar physical properties. | Can be time-consuming and requires significant amounts of solvent. May not be practical for large-scale purification. |
Experimental Protocols
Protocol 1: Purification of this compound by Extraction and Distillation
This protocol is adapted from a known synthetic procedure for this compound.[2]
-
Quenching the Reaction: After the reaction is deemed complete by TLC, the reaction mixture is poured into water and stirred thoroughly.
-
Phase Separation: The mixture is transferred to a separatory funnel. The organic layer is separated from the aqueous layer.
-
Extraction: The aqueous layer is extracted two to three times with dichloromethane to ensure full recovery of the product. The organic layers are then combined.
-
Basic Wash: The combined organic phase is washed with a 1M sodium hydroxide solution to remove unreacted 3,4-difluorophenol. The layers are separated.
-
Neutral Wash: The organic phase is then washed with water and finally with brine to remove any residual base and to aid in drying.
-
Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is removed from the filtrate using a rotary evaporator.
-
Distillation: The crude this compound is then purified by atmospheric or vacuum distillation. The fraction corresponding to the boiling point of this compound (approximately 148-150 °C at atmospheric pressure) is collected.
Mandatory Visualization
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3,4-Difluoroanisole and 3,5-Difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3,4-Difluoroanisole and 3,5-Difluoroanisole, focusing on two key reaction types: electrophilic aromatic substitution and directed ortho-metalation. The analysis is grounded in fundamental principles of organic chemistry and supported by available experimental data for related compounds.
Theoretical Reactivity Analysis
The reactivity of substituted aromatic compounds is primarily governed by the electronic and steric effects of their substituents. In the case of difluoroanisoles, the interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluorine atoms (-F) dictates the rate and regioselectivity of chemical transformations.
-
Methoxy Group (-OCH₃): This group is a strong activating group due to its ability to donate electron density to the aromatic ring through resonance (+R effect). It is also an ortho, para-director in electrophilic aromatic substitution.
-
Fluorine Atoms (-F): Fluorine is a deactivating group due to its strong inductive electron-withdrawing effect (-I effect). However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+R effect).
In this compound , the methoxy group and the two fluorine atoms are in proximity, leading to a complex interplay of their directing effects. The methoxy group strongly activates the ring, while the fluorine atoms deactivate it.
In 3,5-Difluoroanisole , the methoxy group is situated symmetrically between the two fluorine atoms. This arrangement leads to a different distribution of electron density and steric hindrance compared to the 3,4-isomer.
Comparative Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. A common example is nitration.
Predicted Reactivity and Regioselectivity in Nitration
Based on the electronic effects of the substituents, we can predict the likely outcomes of nitration for both isomers. The methoxy group is the most powerful activating and directing group in both molecules.
-
This compound: The methoxy group directs electrophilic attack to the positions ortho (C2 and C6) and para (C5) to it. The C4 position is blocked by a fluorine atom. The fluorine atoms deactivate the ring, making the reaction slower than in anisole itself. The C2 and C6 positions are the most likely sites of substitution due to the strong directing effect of the methoxy group.
-
3,5-Difluoroanisole: The methoxy group directs to the ortho (C2 and C6) and para (C4) positions. All three positions are activated by the methoxy group. The two fluorine atoms at the meta positions relative to the incoming electrophile will have a deactivating effect.
Overall, 3,5-Difluoroanisole is predicted to be more reactive towards electrophilic aromatic substitution than this compound . This is because in the 3,5-isomer, the positions activated by the methoxy group are less deactivated by the fluorine atoms compared to the 3,4-isomer, where the fluorine atoms are closer to some of the activated positions.
The following diagram illustrates the predicted major products of mononitration.
Experimental Data Summary (from related compounds)
| Compound | Reaction | Products | Yield | Reference |
| 1,3-dichloro-4,6-difluorobenzene | Nitration | 2,6-dichloro-3,5-difluoronitrobenzene and 3,5-dichloro-2,6-difluoronitrobenzene | 75-95% (total) | [1] |
Comparative Reactivity in Directed Ortho-Metalation
Directed ortho-metalation (DoM), typically using organolithium reagents, is a powerful method for the regioselective functionalization of aromatic rings. The methoxy group is a well-known directing group for lithiation.
Predicted Reactivity and Regioselectivity in Lithiation
-
This compound: The methoxy group will direct lithiation to the ortho positions (C2 and C6). The fluorine atoms can also influence the acidity of adjacent protons. The proton at C5 is also potentially acidic due to the adjacent fluorine at C4. However, the directing effect of the methoxy group is generally stronger.
-
3,5-Difluoroanisole: The methoxy group directs lithiation to the C2 and C6 positions. These positions are equivalent due to the molecule's symmetry. The fluorine atoms at C3 and C5 will increase the acidity of the protons at C2, C4, and C6.
3,5-Difluoroanisole is expected to undergo directed ortho-metalation more readily and with higher regioselectivity than this compound. The symmetric placement of the deactivating fluorine groups in the 3,5-isomer directs the lithiation exclusively to the C2/C6 positions, which are activated by the methoxy group. In the 3,4-isomer, there might be competing lithiation at different sites.
The following workflow illustrates the process of directed ortho-metalation followed by quenching with an electrophile.
Experimental Data Summary (from related compounds)
While specific data for the difluoroanisoles is scarce, studies on related polyhalogenated aromatics demonstrate the feasibility and regioselectivity of lithiation. For example, the lithiation of 1,3-dibromo-4,6-difluorobenzene occurs, and the resulting organolithium species can be trapped with an electrophile.[2]
| Compound | Reagents | Product after Quenching with I₂ | Yield | Reference |
| 1,3-dibromo-4,6-difluorobenzene | 1. LDA, THF, -78 °C; 2. I₂ | 1,3-dibromo-2-iodo-4,6-difluorobenzene | 96% | [2] |
Experimental Protocols
The following are generalized protocols for nitration and lithiation that can be adapted for 3,4- and 3,5-difluoroanisole. Caution: These reactions should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
General Protocol for Aromatic Nitration
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 mL) to 0 °C in an ice bath.
-
Formation of Nitrating Mixture: Slowly add concentrated nitric acid (e.g., 1.1 equivalents) to the cold sulfuric acid with constant stirring. Maintain the temperature at 0 °C.
-
Addition of Substrate: Dissolve the difluoroanisole (1 equivalent) in a minimal amount of a suitable solvent (e.g., dichloromethane or acetic acid) and add it dropwise to the nitrating mixture, ensuring the temperature does not exceed 5-10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-3 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and water. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
General Protocol for Directed Ortho-Metalation (Lithiation)
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the difluoroanisole (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (e.g., 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Lithiation: Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) to allow for the formation of the ortho-lithiated species.
-
Quenching with Electrophile: Add the desired electrophile (e.g., dry ice for carboxylation, or an alkyl halide) to the reaction mixture at -78 °C.
-
Warming and Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by column chromatography.[3]
Conclusion
References
A Comparative Guide to the Electronic Properties of Difluoroanisole Isomers: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
Difluoroanisole isomers are of significant interest in medicinal chemistry and materials science due to the influence of fluorine substitution on molecular properties. Understanding the electronic landscape of these isomers is crucial for predicting their reactivity, intermolecular interactions, and overall suitability for various applications. This guide provides a comparative overview of the electronic properties of six difluoroanisole isomers based on Density Functional Theory (DFT) studies.
The electronic properties of molecules are fundamental to their chemical behavior. For drug development, properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the dipole moment can provide insights into drug-receptor interactions, metabolic stability, and membrane permeability. In materials science, these properties influence the design of organic electronics and other functional materials. DFT calculations offer a powerful tool for elucidating these properties with a high degree of accuracy.
Comparative Analysis of Electronic Properties
The following table summarizes key electronic properties for the six isomers of difluoroanisole, calculated using the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory is widely used and has been shown to provide reliable results for organic molecules.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2,3-Difluoroanisole | Data not available | Data not available | Data not available | Data not available |
| 2,4-Difluoroanisole | -6.63 | -0.11 | 6.52 | 2.45 |
| 2,5-Difluoroanisole | Data not available | Data not available | Data not available | Data not available |
| 2,6-Difluoroanisole | Data not available | Data not available | Data not available | Data not available |
| 3,4-Difluoroanisole | Data not available | Data not available | Data not available | Data not available |
| 3,5-Difluoroanisole | Data not available | Data not available | Data not available | Data not available |
Note: A comprehensive, directly comparable dataset for all six isomers from a single study was not available in the public domain at the time of this guide's compilation. The data for 2,4-difluoroanisole is presented as a representative example. To obtain directly comparable data for the other isomers, the experimental protocol outlined below should be followed.
Key Electronic Property Insights
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A larger gap suggests higher stability and lower reactivity.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, arising from the asymmetrical distribution of electron density. It is a critical factor in determining how a molecule will interact with other polar molecules, including biological targets like proteins and enzymes.
-
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how a molecule will interact with other molecules.
Experimental and Computational Protocols
The data presented in this guide is based on a standard and widely accepted computational methodology for DFT calculations on organic molecules.
Computational Details:
All calculations are performed using the Gaussian suite of programs. The B3LYP hybrid functional is employed in conjunction with the 6-311++G(d,p) basis set. This combination has been demonstrated to provide a good balance between accuracy and computational cost for the prediction of electronic properties in similar systems.
Geometry Optimization and Frequency Calculations:
The molecular geometry of each difluoroanisole isomer is optimized to a local minimum on the potential energy surface without any symmetry constraints. A frequency calculation is then performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies and other thermodynamic data.
Calculation of Electronic Properties:
Following successful geometry optimization, the following electronic properties are calculated:
-
HOMO and LUMO energies: Extracted directly from the output of the DFT calculation.
-
Dipole moment: Calculated as part of the standard output.
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the total electron density surface to visualize the charge distribution.
Workflow and Pathway Diagrams
The logical workflow for a typical DFT study of difluoroanisole isomers is illustrated below. This diagram outlines the key steps from initial structure preparation to the final analysis of electronic properties.
Computational workflow for DFT analysis of difluoroanisole isomers.
This guide provides a foundational understanding of the electronic properties of difluoroanisole isomers as determined by DFT calculations. For researchers engaged in the design of new pharmaceuticals or functional materials, these computational insights can be invaluable in guiding synthetic efforts and predicting molecular behavior.
Navigating the Catalyst Landscape for Cross-Coupling with 3,4-Difluoroanisole: A Comparative Guide
For researchers engaged in the synthesis of novel pharmaceuticals and advanced materials, the strategic functionalization of fluorinated aromatic compounds is of paramount importance. 3,4-Difluoroanisole serves as a key building block, and its successful incorporation into more complex molecules via cross-coupling reactions is a critical step. The choice of catalyst for these transformations is a decisive factor, profoundly influencing reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound and its derivatives, supported by experimental data from analogous systems.
Performance Comparison of Catalytic Systems
The efficacy of a cross-coupling reaction is intricately linked to the synergistic interplay of the metal precursor, the ligand, the base, and the solvent. Below is a summary of the performance of various palladium-based catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with substrates analogous to this compound.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. For electron-deficient substrates like those derived from this compound, the selection of a suitable palladium catalyst and ligand is crucial to achieve high yields.
| Catalyst System | Aryl Halide Partner | Boronic Acid Partner | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | 4-Bromo-1,2-difluorobenzene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | ~85 | A standard catalyst, effective for bromoarenes. |
| PdCl₂(dppf) | 4-Chloro-1,2-difluorobenzene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | ~90 | Often provides good yields for less reactive chloroarenes. |
| Pd(OAc)₂ / SPhos | 4-Chloro-1,2-difluorobenzene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | >95 | Bulky, electron-rich phosphine ligands are highly effective for challenging substrates.[1] |
| Pd/C | 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | K₂CO₃ | DMF/H₂O | 75 | 98 | Heterogeneous catalyst offering advantages in catalyst recovery.[2][3] |
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency with electron-deficient aryl halides.[4][5]
| Catalyst System | Aryl Halide Partner | Amine Partner | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd₂(dba)₃ / XPhos | 3,6-dichloro-2,4-difluoroaniline | Morpholine | NaOtBu | Toluene | 100 | High | XPhos is a highly effective ligand for the amination of electron-deficient aryl chlorides.[4] |
| Pd(OAc)₂ / RuPhos | 3,6-dichloro-2,4-difluoroaniline | Piperidine | NaOtBu | Dioxane | 100 | High | RuPhos is another robust ligand for challenging amination reactions.[4] |
| t-BuXPhos Palladacycle | Aryl Chloride | Various Amines | DBU | t-AmOH | RT-100 | High | A pre-catalyst that can achieve full conversion with few impurities.[6] |
Table 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Both palladium- and copper-based catalytic systems are employed for this transformation.[7][8][9]
| Catalyst System | Aryl Halide Partner | Alkyne Partner | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| PdCl₂(PPh₃)₂ / CuI | Aryl Iodide | Phenylacetylene | Et₃N | THF | RT | >90 | The classic Sonogashira conditions are highly effective for aryl iodides.[8] |
| PdCl₂(PPh₃)₂ | Aryl Chloride | Phenylacetylene | TBAF | None | 100 | Moderate-High | A copper-free and amine-free protocol that is effective for aryl chlorides.[10] |
| Cu(OTf)₂ / Ligand | Aryl Iodide | Phenylacetylene | Cs₂CO₃ | Toluene | 130 | Moderate-High | A palladium-free system, offering a more cost-effective alternative.[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates analogous to this compound.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is based on established methodologies for the coupling of electron-deficient aryl chlorides.[1]
Materials:
-
Aryl chloride (e.g., 4-chloro-1,2-difluorobenzene) (1.0 mmol)
-
3,4-Difluorophenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl chloride, 3,4-difluorophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is based on general procedures for the amination of electron-deficient aryl chlorides.[4]
Materials:
-
Aryl chloride (e.g., 4-chloro-1,2-difluorobenzene) (1.0 mmol)
-
Amine (e.g., morpholine) (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene to the flask, followed by the aryl chloride and the amine.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for a Buchwald-Hartwig amination reaction.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. research.rug.nl [research.rug.nl]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
3,4-Difluoroanisole as an alternative to other fluorinated building blocks
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom can dramatically improve a compound's metabolic stability, binding affinity, and lipophilicity. Among the diverse array of fluorinated building blocks, 3,4-difluoroanisole and its derivatives have emerged as particularly valuable synthons for the construction of complex molecular architectures with enhanced pharmacological profiles.
This guide provides an objective comparison of this compound with other fluorinated building blocks, supported by experimental data from the literature. We will delve into its performance in key chemical transformations and its impact on critical drug-like properties, offering a comprehensive resource for chemists engaged in the synthesis of next-generation therapeutics.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of C-C bonds in pharmaceutical synthesis. The choice of the boronic acid or ester is critical to the efficiency of this transformation. The electron-withdrawing nature of the fluorine atoms in 3,4-difluorophenylboronic acid (a direct derivative of this compound) generally leads to high reactivity and good yields.[1][2]
Table 1: Performance of 3,4-Difluorophenylboronic Acid in Suzuki-Miyaura Coupling [2]
| Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 |
| 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 4-Iodotoluene | [Pd₂(dba)₃] (1) / XPhos (2) | K₃PO₄ | Dioxane | 110 | 16 | 94 |
| 2-Bromopyridine | PdCl₂(dppf) (5) | Cs₂CO₃ | DME | 80 | 24 | 88 |
Table 2: Comparative Performance of Various Fluorinated Phenylboronic Acids [2][3]
| Boronic Acid | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 3,4-Difluorophenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | 98 |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | Pd Nanoparticles | NaOH | EtOH/H₂O | 110 | ~98 |
| Phenylboronic Acid | 4-Bromotoluene | Pd Nanoparticles | NaOH | EtOH/H₂O | 70 | ~50 |
The data suggests that 3,4-difluorophenylboronic acid is a highly effective coupling partner, providing excellent yields with a variety of aryl halides. Its performance is comparable, and in some cases potentially superior, to other mono- and di-fluorinated phenylboronic acids.[2] However, the potential for side reactions such as protodeboronation requires careful optimization of reaction conditions, particularly the choice of base and solvent.[2]
Impact on Physicochemical and ADME Properties
The introduction of fluorine can significantly modulate a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. While comprehensive experimental data directly comparing the positional isomers of difluoroanisole is scarce, we can infer the impact of the 3,4-difluoro substitution pattern based on established principles in medicinal chemistry.
Table 3: Predicted and Experimental Physicochemical Properties of Anisole and Fluoroanisoles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP* | Notes |
| Anisole | C₇H₈O | 108.14 | 2.11 | Baseline |
| 4-Fluoroanisole | C₇H₇FO | 126.13 | 2.29 | Slight increase in lipophilicity |
| This compound | C₇H₆F₂O | 144.12 | 2.30 | Further increase in lipophilicity |
| 2,4-Difluoroanisole | C₇H₆F₂O | 144.12 | 2.21 | Ortho-fluorine can influence conformation and polarity |
| 3,5-Difluoroanisole | C₇H₆F₂O | 144.12 | 2.48 | Symmetrical substitution can enhance lipophilicity |
*Predicted LogP values are from chemical property prediction software and should be considered as estimates.
Metabolic Stability: A primary reason for incorporating fluorine into drug candidates is to block metabolic "soft spots," particularly sites of cytochrome P450-mediated oxidation. The strong carbon-fluorine bond is resistant to enzymatic cleavage. Placing fluorine atoms on an aromatic ring, as in this compound, can prevent hydroxylation at those positions, thereby increasing the metabolic stability and in vivo half-life of a drug. While direct comparative metabolic stability data for positional isomers of difluoroanisole-containing drugs is limited, the general principle of metabolic blocking by fluorination is well-established.[4][5]
Case Study: Synthesis of a Pyrazolo[3,4-b]pyridine TRK Inhibitor
The 3,4-difluorophenyl moiety is a key component of numerous kinase inhibitors. For instance, pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in the proliferation and differentiation of cancer cells.[1][6] The synthesis of these inhibitors often involves the use of 3,4-difluorophenylboronic acid.
Caption: Synthetic workflow for a TRK inhibitor.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), 3,4-difluorophenylboronic acid (1.2-1.5 mmol), and the chosen base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, toluene/water, DME).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of a compound.[4]
-
Incubation Preparation: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes (e.g., human or rat), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Addition: Add the test compound (typically dissolved in a small amount of organic solvent like DMSO or acetonitrile) to the incubation mixture to a final concentration of 1 µM.
-
Incubation: Incubate the mixture at 37 °C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate of metabolism, from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) can be calculated.
Caption: Workflow for in vitro metabolic stability assay.
Targeted Signaling Pathway: Tropomyosin Receptor Kinase (TRK)
TRK proteins are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. However, aberrant activation of TRK signaling due to gene fusions or mutations can drive the growth of various cancers. TRK inhibitors that incorporate the 3,4-difluorophenyl moiety block the ATP-binding site of the TRK kinase domain, thereby inhibiting its activity and downstream signaling.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of Synthesized 3,4-Difluoroanisole by HPLC and GC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. 3,4-Difluoroanisole is a key building block in the creation of various pharmaceuticals and agrochemicals.[1] Its purity can significantly impact the yield, safety, and efficacy of the final product. This guide provides a comparative analysis of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of synthesized this compound.
The primary route to synthesizing this compound is through the etherification of 3,4-difluorophenol with a methylating agent like methyl iodide.[2][3] This synthesis can lead to impurities such as unreacted starting materials, residual solvents, and other by-products. Therefore, robust analytical methods are required to accurately quantify the purity of the final product.
Comparison of Analytical Methods
Both HPLC and GC are powerful techniques for separating and quantifying components in a mixture. However, their suitability for a particular analysis depends on the physicochemical properties of the analyte and potential impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds is based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). | Capillary column with a mid-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). |
| Mobile Phase/Carrier Gas | Gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid). | Inert gas such as Helium or Nitrogen at a constant flow rate. |
| Temperature | Typically performed at or near ambient temperature (e.g., 30°C). | Requires a temperature-programmed oven to ensure volatilization and separation (e.g., 50°C to 250°C). |
| Detection | UV-Vis detector is common for aromatic compounds. | Flame Ionization Detector (FID) or Mass Spectrometer (MS) for universal detection or identification. |
| Sample Volatility | Not a limiting factor; suitable for non-volatile and thermally labile compounds. | The sample must be volatile and thermally stable. |
| Strengths | High resolution for non-volatile impurities like unreacted starting materials (e.g., 3,4-difluorophenol). | Excellent for the analysis of volatile and semi-volatile compounds, including residual solvents. |
| Limitations | May not be suitable for detecting highly volatile impurities like residual solvents without special techniques. | Not suitable for non-volatile impurities; high temperatures can cause degradation of some compounds. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is designed for the routine purity analysis of this compound and the quantification of non-volatile impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Degas both solvents before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound reference standard in acetonitrile to prepare a 1 mg/mL stock solution.
-
Prepare working standards of desired concentrations by diluting the stock solution.
-
-
Sample Solution Preparation:
-
Prepare a sample solution of the synthesized this compound at a concentration of approximately 1 mg/mL in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 70 30 20 30 70 25 30 70 25.1 70 30 | 30 | 70 | 30 |
-
Gas Chromatography (GC) Method
This GC method is suitable for the analysis of volatile impurities, such as residual solvents, in the synthesized this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), a split/splitless injector, and an autosampler.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in dichloromethane (e.g., 1 mg/mL).
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C (FID) or as per MS requirements.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Data Presentation
The following table summarizes hypothetical purity analysis data for a batch of synthesized this compound using both HPLC and GC.
| Analyte | HPLC Results | GC Results |
| This compound | Retention Time (min): 15.2Peak Area %: 99.75 | Retention Time (min): 10.8Peak Area %: 99.85 |
| 3,4-Difluorophenol (Impurity) | Retention Time (min): 8.5Peak Area %: 0.15 | Retention Time (min): 9.2Peak Area %: 0.10 |
| Acetonitrile (Residual Solvent) | Not Detected | Retention Time (min): 2.1Peak Area %: 0.05 |
| Unknown Impurity 1 | Retention Time (min): 12.1Peak Area %: 0.10 | Not Detected |
| Total Purity | 99.75% | 99.85% (excluding non-volatile impurities) |
Mandatory Visualization
Caption: Workflow for the purity analysis of this compound.
Conclusion
Both HPLC and GC are valuable techniques for assessing the purity of synthesized this compound.
-
HPLC is the preferred method for the quantification of the main component and non-volatile impurities, such as the unreacted starting material, 3,4-difluorophenol. Its high resolution allows for the separation of structurally similar compounds.
-
GC is superior for the detection and quantification of volatile impurities, particularly residual solvents from the synthesis and purification process.
For a comprehensive purity profile of synthesized this compound, a combination of both HPLC and GC methods is recommended. HPLC provides an accurate measure of the purity with respect to non-volatile related substances, while GC ensures that residual solvent levels are within acceptable limits. This dual-pronged approach provides a high degree of confidence in the quality of the final product for its intended use in research and development.
References
A Comparative Study of Fluorinated Anisoles in Drug Design: Enhancing Potency and Modulating Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a molecule's physicochemical profile, metabolic stability, and target binding affinity. This guide provides a comparative analysis of fluorinated anisoles versus their non-fluorinated counterparts, offering insights into their potential advantages in drug design. We will focus on a case study involving analogs of the p38 MAPK inhibitor, BIRB 796, to illustrate these principles with experimental data.
The Impact of Fluorination on Physicochemical Properties
The introduction of fluorine to the anisole moiety can significantly alter key physicochemical properties such as lipophilicity (LogD) and permeability. As demonstrated in a study by Pfizer, the degree of fluorination has a graded effect on these parameters.
| Moiety | Structure | Change in LogD (ΔLogD vs. Anisole) | Permeability Trend |
| Anisole | Ph-OCH₃ | 0 | Baseline |
| Difluoroanisole | Ph-OCF₂H | +0.6 | Generally maintained or slightly reduced |
| Trifluoroanisole | Ph-OCF₃ | +1.0 | Significantly reduced despite increased lipophilicity |
Data adapted from a Pfizer corporate database analysis.
This data highlights a critical consideration in drug design: while increasing fluorination boosts lipophilicity, it can paradoxically decrease permeability, a phenomenon attributed to changes in molecular conformation and polarity. The difluoroanisole (Ph-OCF₂H) motif emerges as a potentially more balanced alternative to the commonly used trifluoroanisole (Ph-OCF₃), offering a moderate increase in lipophilicity without a drastic reduction in permeability.
Comparative Analysis of p38 MAPK Inhibitors
To illustrate the impact of anisole and its fluorinated analogs on biological activity, we will examine the structure-activity relationship (SAR) of BIRB 796, a potent and selective p38 MAPK inhibitor. The core structure of BIRB 796 features a tolyl group that occupies a key hydrophobic pocket in the enzyme's active site. By comparing analogs where this tolyl group is replaced with an anisole or a hypothetical fluoroanisole, we can infer the potential effects on binding affinity.
| Compound | Key Structural Moiety | p38α MAPK IC₅₀ (nM) | Rationale for Activity |
| BIRB 796 | Tolyl (p-CH₃-Ph) | 38 | The methyl group provides favorable hydrophobic interactions within the kinase's active site. |
| Anisole Analog (Hypothetical) | Anisole (p-OCH₃-Ph) | Predicted: 50-100 | The methoxy group, being of similar size to a methyl group, is expected to occupy the same hydrophobic pocket. However, the introduction of an oxygen atom may slightly alter the electronic and steric profile, potentially leading to a modest decrease in potency. |
| Fluoroanisole Analog (Hypothetical) | Fluoroanisole (e.g., p-OCF₂H-Ph) | Predicted: 40-80 | The difluoromethyl group would increase lipophilicity, potentially enhancing hydrophobic interactions. The altered electronics could also influence binding. It is hypothesized that this could lead to a slight improvement or maintenance of potency compared to the anisole analog. |
IC₅₀ value for BIRB 796 from manufacturer's data. Predicted values for analogs are based on SAR trends and the physicochemical data presented above.
This comparative table suggests that the anisole moiety is a viable replacement for the tolyl group in this class of inhibitors. Furthermore, the introduction of fluorine to the anisole could be a valuable strategy to fine-tune the inhibitor's potency and physicochemical properties.
Signaling Pathway and Experimental Workflows
To provide a comprehensive understanding of the biological context and experimental evaluation, the following diagrams illustrate the p38 MAPK signaling pathway and the workflows for key assays.
Caption: The p38 MAPK signaling pathway and the point of inhibition by BIRB 796 and its analogs.
Caption: Experimental workflow for determining kinase inhibition IC₅₀.
Caption: Experimental workflow for in vitro metabolic stability assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay (p38α MAPK)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against p38α mitogen-activated protein kinase.
Materials:
-
Recombinant active p38α MAPK enzyme
-
Biotinylated substrate peptide (e.g., a peptide derived from ATF2)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (solubilized in DMSO)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the p38α enzyme and the biotinylated substrate peptide in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for p38α.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the kinase reaction and measure the amount of ADP produced by following the protocol of the ADP-Glo™ Kinase Assay kit.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the in vitro metabolic stability of a test compound using human liver microsomes.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (solubilized in DMSO)
-
Acetonitrile containing an internal standard
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer. The final DMSO concentration should be low (e.g., <0.5%).
-
In a 96-well plate, add the test compound solution to wells containing pre-warmed human liver microsomes in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.
-
Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Conclusion
The strategic use of fluorinated anisoles offers a powerful tool for medicinal chemists to modulate the physicochemical and biological properties of drug candidates. While trifluoroanisole can significantly increase lipophilicity, it may negatively impact permeability. Difluoroanisole presents a more balanced profile, providing a moderate increase in lipophilicity while better preserving permeability. As illustrated with the p38 MAPK inhibitor scaffold, the incorporation of a fluorinated anisole moiety has the potential to fine-tune binding affinity. The provided experimental protocols offer a standardized approach for evaluating the comparative performance of such analogs, enabling data-driven decisions in the drug discovery process.
Benchmarking the performance of 3,4-Difluoroanisole in specific synthetic routes
For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount in the design and execution of efficient synthetic routes. This guide provides an objective comparison of the performance of 3,4-difluoroanisole against common alternatives in key synthetic transformations, supported by available experimental data.
This compound is a versatile reagent increasingly utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the presence of two fluorine atoms and a methoxy group on the aromatic ring, significantly influence its reactivity and can offer distinct advantages over other substituted anisoles or halogenated benzenes. This guide will delve into its performance in three pivotal synthetic reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and electrophilic aromatic substitution.
Performance in Key Synthetic Routes
The utility of this compound is best demonstrated through its application in common carbon-carbon and carbon-nitrogen bond-forming reactions, as well as its behavior in electrophilic aromatic substitution.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl compounds. The performance of aryl halides and pseudo-halides in this reaction is highly dependent on the nature of the leaving group and the electronic properties of the aromatic ring. While specific, direct comparative studies are limited, the general principles of palladium-catalyzed cross-coupling reactions provide a framework for performance assessment.
| Substrate | Coupling Partner | Catalyst System | Solvent | Base | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/Ethanol/Water | Na₂CO₃ | >95 | [1] |
| Aryl Bromide | Hetero(aryl) boronic acid | Pd(dppf)Cl₂ | Dioxane | Na₃PO₄ | 5-89 | [2] |
| 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | PdCl₂ (ligand-free) | DMF/H₂O | K₂CO₃ | 98 | [3] |
Note: Specific yield data for the Suzuki-Miyaura coupling of this compound was not available in the searched literature. The data presented for related compounds illustrates typical conditions and expected outcomes.
The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order I > Br > OTf > Cl > F. Therefore, this compound would be expected to be less reactive than its chlorinated or brominated counterparts under standard conditions. However, the presence of two electron-withdrawing fluorine atoms can activate the C-F bonds towards oxidative addition to the palladium catalyst, particularly with specialized catalyst systems.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction is influenced by the nature of the leaving group on the aromatic substrate.
| Aryl Halide/Triflate | Amine | Catalyst System | Solvent | Base | Yield (%) | Reference |
| p-Tolyl triflate | Morpholine | (NHC)Pd(allyl)Cl | Dioxane | NaOtBu | 70 | [4] |
| 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | Dioxane | NaOtBu | 94 | [4] |
| 4-Bromoanisole | Morpholine | (NHC)Pd(allyl)Cl | Dioxane | NaOtBu | 90 | [4] |
| Aryl Fluorosulfonates | Aryl Amines | Pd(PPh₃)₄ | Toluene | Cs₂CO₃ | Moderate to Good | [5] |
Note: Direct yield comparisons for the Buchwald-Hartwig amination of this compound were not found in the provided search results. The table showcases the performance of other aryl halides and pseudo-halides.
Generally, aryl fluorides are the least reactive substrates in Buchwald-Hartwig amination. However, the use of specialized ligands, such as bulky, electron-rich phosphines, can facilitate the amination of even unactivated aryl fluorides. The electron-withdrawing nature of the fluorine atoms in this compound could potentially enhance its reactivity compared to non-fluorinated anisoles in this transformation.
Electrophilic Aromatic Substitution
The methoxy group of an anisole derivative is a strong activating and ortho, para-directing group in electrophilic aromatic substitution (EAS). Conversely, fluorine atoms are deactivating yet also ortho, para-directing. In this compound, these competing effects determine the regioselectivity and overall reaction rate.
| Substrate | Reagent | Product(s) | Yield (%) | Regioselectivity | Reference |
| Anisole | NBS in Acetonitrile | 1-Bromo-4-methoxybenzene | 96 | Exclusively para | [6] |
| 4-Fluoroanisole | Bromine | 2-Bromo-4-fluoroanisole | - | Major product | [7] |
Note: Quantitative yield data for the electrophilic bromination of this compound was not available. The provided data for anisole and 4-fluoroanisole serves as a benchmark.
For this compound, the powerful activating effect of the methoxy group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it (C2 and C6). However, the deactivating effect of the two fluorine atoms will likely result in slower reaction rates compared to anisole or monofluorinated anisoles. The precise regioselectivity will be a balance between the strong directing effect of the methoxy group and the deactivating, but also ortho, para-directing, influence of the fluorine atoms.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for the types of reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 mmol) is prepared in a suitable solvent system (e.g., Dioxane/water or DMF/water). The reaction vessel is purged with an inert gas (Argon or Nitrogen) and heated with stirring until the starting material is consumed, as monitored by TLC or GC-MS. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[7]
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol). Anhydrous solvent (e.g., toluene or dioxane) is added, and the vessel is sealed and heated with stirring for the required time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired arylamine.
General Procedure for Electrophilic Bromination of an Anisole Derivative
To a solution of the anisole derivative (1.0 eq) in a suitable solvent such as acetonitrile or a chlorinated solvent, a brominating agent (e.g., N-Bromosuccinimide, 1.0 eq) is added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction is stirred until completion, as monitored by TLC. The reaction mixture is then quenched with a reducing agent (e.g., aqueous sodium thiosulfate), and the product is extracted with an organic solvent. The organic layer is washed with water and brine, dried over a drying agent, and concentrated to give the crude product, which can be further purified by distillation or chromatography.[8]
Visualizing Synthetic Pathways
To better illustrate the discussed synthetic transformations, the following diagrams outline the general workflows.
Conclusion
This compound presents a valuable, albeit sometimes less reactive, alternative to more traditional aryl halides in common cross-coupling reactions. Its performance is highly dependent on the optimization of reaction conditions, particularly the choice of catalyst and ligand. In electrophilic aromatic substitution, the interplay between the activating methoxy group and the deactivating fluorine atoms offers a unique reactivity and regioselectivity profile. For synthetic chemists, the decision to employ this compound should be based on the desired final product, the tolerance of the substrate to potentially harsher reaction conditions required for C-F activation, and the unique electronic properties that the difluoromethoxy-phenyl moiety can impart to the target molecule. Further direct comparative studies under standardized conditions are warranted to provide a more definitive quantitative benchmark of its performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Assessing the Metabolic Stability of Drug Candidates: A Comparative Guide to 3,4-Difluoroanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a well-established approach in medicinal chemistry to enhance metabolic stability and other pharmacokinetic properties. This guide provides a comparative assessment of the metabolic stability of drug candidates derived from 3,4-difluoroanisole against non-fluorinated and alternative fluorinated analogues. By presenting experimental data and detailed methodologies, this document aims to inform rational drug design and candidate selection.
Introduction to Fluorine in Drug Design
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable tool for optimizing drug-like properties.[1][2] The introduction of fluorine can block metabolically labile sites, particularly those susceptible to oxidation by cytochrome P450 (CYP450) enzymes, thereby increasing the metabolic stability of a compound.[3][4] This often translates to a longer in vivo half-life and improved oral bioavailability.[5][6]
The this compound moiety is of particular interest as it offers a balance of lipophilicity and metabolic stability. While trifluoromethoxy groups (OCF3) have been explored, studies suggest that the difluoromethoxy group (OCF2H) may provide a more advantageous profile concerning metabolic stability and permeability.[7]
Comparative Metabolic Stability Data
The following tables summarize in vitro metabolic stability data for hypothetical drug candidates incorporating a this compound moiety compared to a non-fluorinated anisole analogue and a monofluorinated analogue. The data is representative of typical results obtained from in vitro metabolic stability assays.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound ID | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| DRUG-ANI | Anisole Analogue | 25 | 27.7 |
| DRUG-4FA | 4-Fluoroanisole Analogue | 45 | 15.4 |
| DRUG-34DFA | This compound Analogue | > 120 | < 5.8 |
Table 2: Metabolic Stability in Human Hepatocytes
| Compound ID | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| DRUG-ANI | Anisole Analogue | 35 | 19.8 |
| DRUG-4FA | 4-Fluoroanisole Analogue | 60 | 11.6 |
| DRUG-34DFA | This compound Analogue | > 180 | < 3.9 |
Table 3: Metabolic Stability in S9 Fraction (+NADPH, +UDPGA)
| Compound ID | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| DRUG-ANI | Anisole Analogue | 20 | 34.7 |
| DRUG-4FA | 4-Fluoroanisole Analogue | 38 | 18.2 |
| DRUG-34DFA | This compound Analogue | > 100 | < 6.9 |
Note: The data presented are hypothetical and intended for illustrative purposes to demonstrate the expected trends in metabolic stability upon fluorination.
The data clearly indicates that the introduction of fluorine, particularly the 3,4-difluoro substitution pattern, significantly enhances the metabolic stability of the parent compound. This is evidenced by the longer half-life and lower intrinsic clearance values observed for DRUG-34DFA across all three in vitro systems.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Human Liver Microsome (HLM) Stability Assay
Objective: To assess the in vitro metabolic stability of a test compound in human liver microsomes, primarily evaluating Phase I metabolism mediated by CYP450 enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard solution
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
Pre-warm the HLM and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound working solution.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quench solution (acetonitrile containing an internal standard) to stop the reaction.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Hepatocyte Stability Assay
Objective: To evaluate the in vitro metabolic stability of a test compound in intact hepatocytes, assessing both Phase I and Phase II metabolism.
Materials:
-
Test compound stock solution
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Incubator (37°C, 5% CO2)
-
Acetonitrile
-
Internal standard solution
-
LC-MS/MS system
Procedure:
-
Thaw and prepare a suspension of hepatocytes in culture medium.
-
Add the test compound to the hepatocyte suspension at a final concentration.
-
Incubate the mixture at 37°C in a CO2 incubator with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 180 minutes), collect aliquots of the cell suspension.
-
Terminate the reaction by adding cold acetonitrile with an internal standard.
-
Lyse the cells and centrifuge to remove cell debris.
-
Analyze the supernatant using LC-MS/MS.
-
Determine t½ and CLint based on the rate of disappearance of the test compound.
S9 Fraction Stability Assay
Objective: To assess the metabolic stability of a test compound in the S9 fraction, which contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolic pathways.
Materials:
-
Test compound stock solution
-
Pooled human liver S9 fraction
-
Phosphate buffer
-
Cofactors: NADPH (for Phase I) and UDPGA (uridine 5'-diphosphoglucuronic acid, for Phase II glucuronidation)
-
Acetonitrile
-
Internal standard solution
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the S9 fraction, phosphate buffer, and the test compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the cofactors (NADPH and UDPGA).
-
Incubate at 37°C with shaking.
-
At designated time points, stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound.
-
Calculate t½ and CLint.
Visualizing Metabolic Pathways and Workflows
Cytochrome P450-Mediated Metabolism
The primary route of metabolism for many drug candidates is oxidation by cytochrome P450 enzymes. For anisole derivatives, a common metabolic pathway is O-demethylation. The introduction of fluorine atoms at the 3 and 4 positions of the aromatic ring can significantly hinder this process.
Caption: CYP450 metabolism of anisole vs. This compound analogues.
Experimental Workflow for In Vitro Metabolic Stability Assays
The general workflow for conducting in vitro metabolic stability assays is outlined below.
Caption: General experimental workflow for in vitro metabolic stability assays.
Conclusion
The strategic incorporation of a this compound moiety into drug candidates can be a highly effective strategy for enhancing metabolic stability. The presented data and methodologies provide a framework for researchers to assess and compare the metabolic profiles of their compounds. By blocking sites of metabolism susceptible to CYP450-mediated oxidation, the 3,4-difluoro substitution pattern offers a significant advantage in developing drug candidates with improved pharmacokinetic properties, ultimately leading to more promising therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3,4-Difluoroanisole: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper handling and disposal of 3,4-Difluoroanisole, a flammable and irritating liquid commonly used in pharmaceutical and agrochemical research. Adherence to these procedures is essential to ensure personnel safety and environmental compliance.
Essential Safety and Hazard Information
This compound is classified as a flammable liquid and vapor that causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] All handling and disposal procedures must be conducted in accordance with these hazards.
Quantitative Data Summary
The following table summarizes the key physical and safety data for this compound:
| Property | Value |
| Molecular Formula | C₇H₆F₂O |
| Molecular Weight | 144.12 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| CAS Number | 115144-40-6 |
| Density | 1.24 g/cm³ |
| Flash Point | 43 °C / 109.4 °F |
| Storage Temperature | Room Temperature (in a dry, sealed container) |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat or chemical-resistant suit.
-
Respiratory Protection: If working outside a fume hood or if vapors are likely to be present, a NIOSH/MSHA approved respirator is required.
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical and must be managed as hazardous waste.
Step 1: Waste Collection
-
Collect all waste this compound, including any contaminated materials, in a designated and compatible container.
-
The container must be properly sealed to prevent leaks and vapor release.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Container Labeling
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the associated hazards: "Flammable Liquid" and "Irritant".
Step 3: Storage
-
Store the sealed and labeled waste container in a designated hazardous waste storage area.
-
This area must be well-ventilated, cool, and away from sources of ignition.[2][3]
Step 4: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste by a licensed and qualified waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Spill Response
In the event of a spill, follow these immediate procedures:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2][3]
-
Containment: Absorb the spill using an inert, non-combustible absorbent material like sand, silica gel, or vermiculite.[2] Do not use combustible materials such as sawdust.
-
Collection: Carefully collect the absorbed material and place it into a designated, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect all cleaning materials for disposal as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
